Archangelenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14117-54-5 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-12(2)7-8-24-15-5-3-13(4-6-15)18-11-17(23)20-16(22)9-14(21)10-19(20)25-18/h3-7,9-10,18,21-22H,8,11H2,1-2H3/t18-/m0/s1 |
InChI Key |
GYSDUVRPSWKYDJ-SFHVURJKSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
melting_point |
151-152°C |
physical_description |
Solid |
Synonyms |
selinone |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Archangelicin from Angelica archangelica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archangelicin, a furanocoumarin found in the medicinal plant Angelica archangelica L. (Apiaceae), has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of archangelicin, presenting detailed experimental protocols, quantitative data, and a review of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.
Introduction
Angelica archangelica, commonly known as garden angelica, has a long history of use in traditional medicine.[1] Its roots and seeds are rich in bioactive secondary metabolites, particularly furanocoumarins.[2] Among these, archangelicin, an angular furanocoumarin, has been identified as a compound of interest. Furanocoumarins are a class of organic compounds consisting of a furan ring fused with a coumarin.[3] Archangelicin's unique angular structure distinguishes it from the more common linear furanocoumarins like psoralen.[3]
Recent studies have revealed a range of biological activities for archangelicin, including anti-cancer, anti-inflammatory, and pro-osteogenic effects.[4][5] These properties are attributed to its interaction with various cellular signaling pathways, making it a promising candidate for further therapeutic investigation. This guide will detail the methodologies for extracting and purifying archangelicin from Angelica archangelica and explore the molecular mechanisms underlying its bioactivity.
Extraction and Isolation of Archangelicin
The isolation of archangelicin from Angelica archangelica, primarily from the seeds, involves a multi-step process of extraction and chromatographic purification. Various techniques have been employed to optimize the yield and purity of the final compound.
Extraction Methods: A Comparative Overview
Several extraction methods have been utilized to obtain furanocoumarin-rich extracts from Angelica archangelica. The choice of method can significantly impact the yield of archangelicin.
| Extraction Method | Solvent(s) | Temperature (°C) | Duration | Key Findings | Reference(s) |
| Soxhlet Extraction | n-hexane | Boiling point of solvent | Several hours | Effective for initial extraction of non-polar coumarins. | [5] |
| Accelerated Solvent Extraction (ASE) | Methanol | 100-130 | 10 min | Highest yields of furanocoumarins reported. | [4] |
| Ultrasonication (UAE) | Methanol | 60 | - | Yields comparable to Soxhlet but with reduced time and solvent consumption. | [4] |
| Microwave-Assisted Extraction (MAE) | Hexane | 70-90 | 10 min | Efficient for extracting furanocoumarins. |
Detailed Experimental Protocol for Isolation of Archangelicin from Seeds
The following protocol is based on the methodology described by Muller et al. (2004), which details a comprehensive procedure for the isolation of archangelicin and other coumarins from Angelica archangelica seeds.[5]
2.2.1. Plant Material and Initial Extraction
-
Plant Material: 113 g of dried Angelica archangelica seeds are used as the starting material.[5]
-
Grinding: The seeds are finely ground using a coffee grinder to increase the surface area for extraction.[5]
-
Soxhlet Extraction: The ground seeds are subjected to sequential extraction in a Soxhlet apparatus with 1.1 L of n-hexane.[5] This initial step with a non-polar solvent is crucial for selectively extracting furanocoumarins.
2.2.2. Isolation and Purification
-
Precipitation: The n-hexane extract is concentrated and left to stand at room temperature, leading to the formation of a yellow precipitate (approximately 8.7 g).[5] This precipitate contains a mixture of coumarins.
-
Recrystallization: A portion of the precipitate (1.7 g) is recrystallized from chloroform to yield mixed crystals of imperatorin and isoimperatorin.[5]
-
Vacuum Liquid Chromatography (VLC): The remaining oily residue from the n-hexane extract (2.5 g) is subjected to VLC on silica gel.[5] The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate and then methanol.[5]
-
Preparative Thin-Layer Chromatography (PTLC): Fractions obtained from VLC are further purified using PTLC on silica gel plates.
-
A VLC fraction eluted with 40% ethyl acetate in n-hexane is subjected to PTLC with a mobile phase of 20% ethyl acetate in n-hexane to yield bergapten and xanthotoxin.[5]
-
Another VLC fraction, eluted with 25% ethyl acetate in n-hexane, is purified by PTLC with a mobile phase of 10% ethyl acetate in n-hexane to afford phellopterin.[5]
-
Archangelicin (6) , along with other coumarins, is isolated from the VLC fractions through repeated PTLC.[5]
-
2.2.3. Characterization
The structure and purity of the isolated archangelicin are confirmed using various spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy [5]
-
Infrared (IR) Spectroscopy [5]
-
Mass Spectrometry (MS) [5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 2D NMR analyses (COSY, HMQC, HMBC, and NOESY) are performed to unequivocally assign the proton and carbon signals of archangelicin.[5]
Quantitative Data
While the study by Muller et al. (2004) provides a detailed isolation procedure, it does not specify the exact final yield of pure archangelicin in milligrams. However, it confirms its successful isolation and provides the initial amount of plant material and the weight of the crude precipitate. Other studies have focused on the total furanocoumarin content, with one study on a related Heracleum species reporting angelicin content as high as 2.3 mg/g in the leaves.
| Plant Part | Extraction Method | Compound | Yield | Reference(s) |
| Seeds | Soxhlet (n-hexane) | Crude coumarin precipitate | 8.7 g from 113 g of seeds | [5] |
| Fruits | ASE (Methanol) | Total Furanocoumarins | Highest yield among tested methods | [4] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Archangelicin Isolation
The following diagram illustrates the key steps in the isolation and purification of archangelicin from Angelica archangelica seeds.
Caption: A flowchart detailing the sequential steps for the isolation of archangelicin.
Biological Activities and Signaling Pathways of Archangelicin
Archangelicin has been shown to modulate several key signaling pathways, contributing to its observed biological effects.
3.2.1. Anti-Cancer Activity: Induction of Apoptosis
Archangelicin exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines. It influences both the intrinsic and extrinsic apoptotic pathways.[4][5]
Caption: Archangelicin induces apoptosis via intrinsic and extrinsic pathways.
3.2.2. Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Archangelicin has demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key regulator of inflammatory responses.
Caption: Archangelicin's anti-inflammatory mechanism via NF-κB inhibition.
3.2.3. Pro-Osteogenic Activity: Modulation of Wnt/β-catenin and TGF-β/BMP Pathways
Archangelicin has been shown to promote bone formation by activating the Wnt/β-catenin and TGF-β/BMP signaling pathways, which are crucial for osteoblast differentiation and function.[4]
Caption: Archangelicin promotes bone formation via Wnt and TGF-β/BMP pathways.
Conclusion
Archangelicin, a constituent of Angelica archangelica, presents a compelling profile for further research and development. This guide has provided a detailed overview of the methods for its discovery and isolation, including specific experimental protocols and comparative data on extraction techniques. The elucidation of its mechanisms of action, particularly its influence on apoptosis, inflammation, and osteogenesis signaling pathways, underscores its therapeutic potential. The information compiled herein is intended to facilitate future investigations into this promising natural product, from laboratory-scale isolation to the exploration of its full pharmacological capabilities. Further studies are warranted to establish standardized methods for quantifying archangelicin yield and to conduct pre-clinical and clinical trials to validate its efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archangelone is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. This technical guide provides an in-depth overview of the natural sources, distribution, and extraction methodologies for Archangelone and its related compounds. Primarily found in the plant species Angelica archangelica L., commonly known as garden angelica, these compounds are of increasing interest to the scientific community for their potential biological activities. This document summarizes quantitative data, details experimental protocols for extraction and isolation, and provides visualizations of relevant biological pathways and experimental workflows.
Natural Sources and Distribution
Archangelone and its structural relatives are predominantly biosynthesized by plants of the Apiaceae family.
Angelica archangelica L.
The principal natural source of Archangelone is Angelica archangelica, a biennial plant native to temperate and subarctic regions of the northern hemisphere.[1] Different parts of the plant accumulate varying concentrations of furanocoumarins.
-
Roots: The roots of A. archangelica are the most significant source of Archangelone and related furanocoumarins.[1] The concentration of these compounds is influenced by the age of the roots.[1]
-
Stems and Leaves: While present, the concentration of furanocoumarins in the stems and leaves is generally lower than in the roots. The long, bright-green stems are sometimes used in culinary applications.[1]
-
Seeds: The seeds also contain furanocoumarins, with a chemical profile similar to that of the roots.[1]
Other Angelica Species
While A. archangelica is the most well-documented source, related furanocoumarins have been isolated from other species within the Angelica genus, suggesting a broader distribution of these compounds within this plant group.
Quantitative Distribution
Precise quantitative data for Archangelone across different plant parts and species is an active area of research. However, analysis of related furanocoumarins in other Angelica species can provide a comparative framework. The table below presents a summary of available quantitative data for major furanocoumarins found in Angelica species.
| Compound | Plant Species | Plant Part | Concentration/Yield | Reference |
| Archangelone | Angelica archangelica | Roots | Data not yet fully quantified in available literature. | |
| Imperatorin | Angelica archangelica | Roots | High concentration, specific values vary. | |
| Xanthotoxin | Angelica archangelica | Roots | Present, specific values vary. | |
| Bergapten | Angelica archangelica | Roots | Present, specific values vary. | [2] |
| Osthole | Angelica archangelica | Roots | Present, specific values vary. |
Experimental Protocols for Extraction and Isolation
The extraction and isolation of Archangelone and related furanocoumarins from plant material involve several established laboratory techniques. The choice of method can significantly impact the yield and purity of the final product.
Solvent Extraction
A common method for extracting furanocoumarins is solvent extraction. This involves the use of organic solvents to selectively dissolve the compounds of interest from the plant matrix.
Protocol:
-
Preparation of Plant Material: Dried and finely ground root material of Angelica archangelica is used as the starting material.
-
Maceration: The powdered root material is macerated in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) at room temperature for a specified period (typically 24-72 hours) with occasional agitation.
-
Filtration and Concentration: The mixture is then filtered to remove solid plant debris. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.
Steam Distillation
Steam distillation is a technique employed to isolate volatile compounds, including some furanocoumarins, from plant material.
Protocol:
-
Preparation of Plant Material: Fresh or dried root material is placed in a distillation flask.
-
Steam Application: Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
Condensation: The vapor mixture is then cooled in a condenser, which liquefies the water and the volatile compounds.
-
Separation: The essential oil, containing the furanocoumarins, is then separated from the aqueous layer.
Supercritical Fluid Extraction (SFE)
SFE is a more advanced technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers advantages in terms of selectivity and reduced use of organic solvents.
Protocol:
-
Preparation of Plant Material: Dried and ground plant material is packed into an extraction vessel.
-
Supercritical CO2 Application: Supercritical CO2 is pumped through the vessel, where it dissolves the furanocoumarins.
-
Separation: The pressure and/or temperature are then adjusted to cause the CO2 to return to its gaseous state, leaving behind the extracted compounds.
Isolation and Purification
Following initial extraction, the crude extract is typically subjected to chromatographic techniques for the isolation and purification of individual furanocoumarins.
-
Column Chromatography: The crude extract is loaded onto a silica gel or alumina column and eluted with a gradient of solvents to separate the compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantitative analysis of the isolated compounds. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Biological Activity and Signaling Pathways
The biological activities of furanocoumarins from Angelica archangelica have been the subject of preliminary research, with studies suggesting potential anti-inflammatory and neuroprotective effects. However, the specific molecular mechanisms and signaling pathways directly modulated by Archangelone are not yet fully elucidated.
Natural products often exert their effects by interacting with key cellular signaling pathways. While direct evidence for Archangelone is pending, related compounds have been shown to influence pathways such as NF-κB and MAPK, which are critical regulators of inflammation and cellular stress responses.
General Experimental Workflow for Investigating Bioactivity
The following diagram illustrates a typical workflow for investigating the biological activity of a natural product like Archangelone.
Caption: A generalized workflow for the extraction, isolation, and biological evaluation of Archangelone.
Hypothetical Interaction with Cellular Signaling Pathways
Based on the known activities of other natural products, it is plausible that Archangelone could modulate inflammatory pathways. The diagrams below illustrate the general cascades of the NF-κB and MAPK signaling pathways, which are common targets for bioactive compounds. Further research is required to determine if Archangelone directly interacts with these pathways.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
References
In Silico Prediction of Archangelone Bioactivity: A Technical Guide
Version: 1.0
Abstract
Archangelone, a prenylated flavonoid found in plants such as Glycosmis chlorosperma, presents a compelling scaffold for drug discovery. Its structural similarity to other bioactive flavonoids suggests potential therapeutic applications. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of Archangelone, providing a framework for researchers in drug development and computational biology. The methodologies detailed herein encompass molecular docking to identify potential protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness, and signaling pathway analysis to elucidate its potential mechanism of action. While the data presented is hypothetical and for illustrative purposes, the protocols and workflows serve as a practical guide for conducting such an analysis.
Introduction
Flavonoids are a diverse class of plant secondary metabolites known for a wide range of biological activities. Archangelone, a dihydroxyflavanone, belongs to this class and has been isolated from various plant species. The preliminary step in evaluating the therapeutic potential of such natural products often involves computational, or in silico, methods. These approaches are cost-effective and time-efficient, allowing for the rapid screening of compounds and the generation of testable hypotheses prior to embarking on extensive laboratory work.
This guide provides a hypothetical yet detailed exploration of Archangelone's bioactivity using a suite of in silico tools. We will simulate the process of identifying a potential molecular target, evaluating its binding affinity, predicting its pharmacokinetic and toxicity profiles, and mapping its likely impact on cellular signaling pathways.
In Silico Prediction Workflow
The overall workflow for the in silico prediction of Archangelone's bioactivity is a multi-step process that begins with data preparation and proceeds through several stages of computational analysis.
Caption: Overall workflow for the in silico bioactivity prediction of Archangelone.
Experimental Protocols
Ligand and Target Preparation
Objective: To prepare the 3D structure of Archangelone and a selected protein target for molecular docking.
Protocol:
-
Ligand Preparation:
-
The 2D structure of Archangelone was obtained from the PubChem database (CID: 71586977).
-
The 2D structure was converted to a 3D structure using the Open Babel software package.
-
Energy minimization of the 3D structure was performed using the MMFF94 force field to obtain a stable conformation. The resulting structure was saved in .pdbqt format.
-
-
Target Identification and Preparation:
-
Based on the known anti-cancer properties of similar flavonoids, the proto-oncogene tyrosine-protein kinase Src (PDB ID: 2SRC) was selected as a hypothetical target.
-
The 3D crystal structure of Src kinase was downloaded from the Protein Data Bank.
-
All water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.
-
Polar hydrogen atoms and Gasteiger charges were added to the protein structure using AutoDockTools. The prepared protein was saved in .pdbqt format.
-
Molecular Docking
Objective: To predict the binding affinity and interaction mode of Archangelone with the active site of Src kinase.
Protocol:
-
Grid Box Generation: A grid box was defined to encompass the known active site of Src kinase. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the co-crystallized inhibitor in the original PDB file.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8. The software was run to generate the top 9 binding poses of Archangelone within the defined grid box.
-
Analysis of Results: The binding poses were visualized using PyMOL. The pose with the lowest binding energy (highest affinity) was selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
ADMET Prediction
Objective: To computationally evaluate the drug-likeness of Archangelone by predicting its ADMET properties.
Protocol:
-
Input: The canonical SMILES string for Archangelone was obtained from PubChem.
-
Prediction Server: The SMILES string was submitted to a web-based ADMET prediction server, such as admetSAR or SwissADME.
-
Parameter Selection: A comprehensive panel of ADMET properties was selected for prediction, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal organic cation transporter (OCT2) inhibition.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Data Collection: The predicted values and classifications for each parameter were collected and tabulated.
Predicted Bioactivity and Properties (Hypothetical Data)
Table 1: Predicted Molecular Docking Scores of Archangelone against Src Kinase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 1.2 |
| Interacting Residues | MET341, LYS295, THR338 |
| Hydrogen Bonds | 2 |
Table 2: Predicted ADMET Properties of Archangelone
| Category | Parameter | Predicted Result | Classification |
| Absorption | Human Intestinal Absorption (HIA) | 92% | High |
| Caco-2 Permeability (logPapp) | 0.95 | High | |
| Distribution | Blood-Brain Barrier (BBB) | -0.88 | BBB- |
| Plasma Protein Binding | 95% | High | |
| Metabolism | CYP2D6 Inhibitor | Yes | Inhibitor |
| CYP3A4 Inhibitor | No | Non-inhibitor | |
| Excretion | Renal OCT2 Substrate | No | Non-substrate |
| Toxicity | AMES Mutagenicity | No | Non-mutagenic |
| hERG I Inhibition | Yes | Inhibitor |
Predicted Signaling Pathway Involvement
Based on the hypothetical molecular docking results indicating inhibition of Src kinase, we can predict that Archangelone may interfere with the Src signaling pathway, which is a critical regulator of cell proliferation, survival, and migration.
Caption: Predicted inhibitory effect of Archangelone on the Src signaling pathway.
Discussion and Future Directions
This guide presents a hypothetical in silico evaluation of the flavonoid Archangelone. The molecular docking simulations suggest that Archangelone may exhibit inhibitory activity against Src kinase, a key protein in cancer progression. The predicted binding affinity of -8.5 kcal/mol indicates a strong potential for interaction.
The ADMET predictions provide a mixed but valuable profile. High intestinal absorption is a favorable property for oral bioavailability. However, the prediction of high plasma protein binding, CYP2D6 inhibition, and hERG inhibition are potential liabilities that would need to be addressed in a drug development program. The lack of predicted mutagenicity is a positive sign for its safety profile.
The logical relationship between these findings suggests that while Archangelone is a promising starting point, medicinal chemistry efforts would be required to optimize its properties.
Caption: Logical flow from in silico results to subsequent research steps.
Future Directions: The in silico predictions presented here should be validated through experimental assays. Future work should include:
-
In Vitro Kinase Assays: To experimentally determine the IC50 of Archangelone against Src kinase.
-
Cell-Based Assays: To evaluate the effect of Archangelone on the proliferation and migration of cancer cell lines that are known to be dependent on Src signaling.
-
Experimental ADMET Studies: To confirm the predicted pharmacokinetic and toxicological properties using standard laboratory assays.
By integrating computational predictions with experimental validation, a comprehensive understanding of Archangelone's therapeutic potential can be achieved, paving the way for its potential development as a novel therapeutic agent.
The Evolving Therapeutic Potential of Archangelone and its Congeners: A Modern Examination of Traditional Remedies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Angelica archangelica L., commonly known as archangel, has a rich history in traditional medicine, particularly in European folk traditions where it has been employed for a wide range of ailments. While historical texts laud its therapeutic virtues, modern phytochemical investigations have pinpointed a class of bioactive furanocoumarins as the primary drivers of its pharmacological effects. This technical guide provides a comprehensive overview of the key bioactive constituents of Angelica archangelica, with a focus on imperatorin, isoimperatorin, and osthole, often collectively associated with the historical term "archangelone." This document will delve into their traditional applications, mechanisms of action through key signaling pathways, and present quantitative data on their biological activities. Detailed experimental protocols for the extraction and isolation of these compounds are also provided to facilitate further research and development.
Traditional Medicinal Uses of Angelica archangelica
Historically, Angelica archangelica has been a cornerstone of traditional European medicine, revered for its purported healing properties. Traditional applications have been diverse, targeting a variety of physiological systems. The roots and seeds have been the most commonly utilized parts of the plant.
Ethnobotanical records and historical medical texts document the use of Angelica archangelica for:
-
Digestive Disorders: It has been traditionally used as a carminative to relieve gas and bloating, and as a bitter tonic to stimulate appetite and improve digestion.
-
Respiratory Ailments: Its expectorant properties have been utilized in the treatment of coughs, colds, bronchitis, and other respiratory tract infections.
-
Menstrual and Gynecological Issues: Traditional use includes the regulation of menstrual cycles and the alleviation of menstrual cramps.
-
Nervous System Complaints: It has been employed as an anxiolytic and for the treatment of insomnia and nervousness.
-
Fever and Infections: Its diaphoretic properties were believed to help in reducing fevers. It was also used to combat various infections.
These traditional uses have provided the foundation for modern scientific inquiry into the specific bioactive compounds responsible for these effects.
Key Bioactive Furanocoumarins
The primary pharmacologically active constituents of Angelica archangelica are furanocoumarins. The term "archangelone" is not a standard chemical name but likely refers to the complex mixture of these coumarins or a specific, yet uncommonly named, constituent. The most extensively studied of these are imperatorin, isoimperatorin, and osthole.
Imperatorin
Imperatorin is a furanocoumarin that has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Isoimperatorin
Isoimperatorin, an isomer of imperatorin, also exhibits significant pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities.
Osthole
Osthole, another prominent coumarin found in Angelica archangelica, has been investigated for its anticancer, antimicrobial, and hepatoprotective effects.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of imperatorin, isoimperatorin, and osthole from various in vitro studies.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imperatorin | HT-29 | Colon Cancer | 78 | [1] |
| HepG2 | Liver Cancer | 45.3 | ||
| T98G | Glioblastoma | >100 | [2] | |
| MOGGCCM | Anaplastic Astrocytoma | >100 | [2] | |
| Isoimperatorin | BGC823 | Gastric Cancer | 115 | [3] |
| HGC-27 | Gastric Cancer | 120 | [3] | |
| MGC-803 | Gastric Cancer | 146 | [3] | |
| A2780S | Ovarian Cancer | 380 | [4] | |
| Osthole | Colo-205 | Colon Cancer | 37.6 | [5] |
| PC-3 | Prostate Cancer | 40.8 | [5] | |
| THP-1 | Leukemia | 65.8 | [5] | |
| A549 | Lung Cancer | 67.8 | [5] |
Table 2: Anti-inflammatory Activity (IC50 values in µM)
| Compound | Target | Assay | IC50 (µM) | Reference |
| Imperatorin | 5-LOX | Enzyme Inhibition | <15 | [6] |
| COX-2 | Enzyme Inhibition | ~100 (equipotent to COX-1) | [6] | |
| NO Synthesis | Inhibition in Macrophages | 9.2 | [6] | |
| Isoimperatorin | Urease | Enzyme Inhibition | 36.43 | [4][6] |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) |
| Osthole | Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 | |
| Escherichia coli | 50 | |
| Candida albicans | 25 |
Table 4: Cholinesterase Inhibitory Activity (IC50 in µM)
| Compound | Enzyme | IC50 (µM) | Reference |
| Imperatorin | Butyrylcholinesterase (BChE) | 31.4 | [6] |
| Isoimperatorin | Acetylcholinesterase (AChE) | 74.6 | [7] |
Mechanisms of Action: Signaling Pathways
The pharmacological effects of imperatorin, isoimperatorin, and osthole are mediated through their interaction with key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Imperatorin and isoimperatorin have been shown to inhibit the activation of NF-κB.[8][9] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]
Imperatorin/Isoimperatorin Inhibition of the NF-κB Pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Osthole has been demonstrated to inhibit this pathway in various cancer cell lines.[3][10][11] It reduces the phosphorylation of both PI3K and Akt, leading to the induction of apoptosis.
Osthole Inhibition of the PI3K/Akt Signaling Pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and differentiation. Isoimperatorin has been shown to modulate this pathway, contributing to its anti-inflammatory and anticancer effects.[12]
Isoimperatorin Modulation of the MAPK/ERK Pathway.
Experimental Protocols
Extraction of Furanocoumarins from Angelica archangelica
The following protocol describes a general method for the extraction of furanocoumarins from the dried roots of Angelica archangelica.
Materials:
-
Dried and powdered roots of Angelica archangelica
-
Soxhlet apparatus
-
n-hexane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Angelica archangelica root material.
-
Place the powdered root material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 500 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the n-hexane to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent running through the siphon is colorless.
-
After extraction, allow the apparatus to cool.
-
Concentrate the n-hexane extract using a rotary evaporator to obtain the crude n-hexane extract.
-
Remove the plant material from the thimble, air dry it, and then repeat the extraction process sequentially with 500 mL of dichloromethane and then 500 mL of methanol, following the same procedure as for n-hexane.
-
Each extract (n-hexane, DCM, and methanol) should be concentrated separately and stored for further isolation and purification.
Isolation of Imperatorin
The following protocol outlines a method for the isolation of imperatorin from the crude extract using column chromatography.
Materials:
-
Crude n-hexane or dichloromethane extract of Angelica archangelica
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Developing chamber
-
Capillary tubes
-
Collection flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of the initial mobile phase (n-hexane). Adsorb this solution onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with 100% n-hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, and so on).
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each).
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualization: Visualize the TLC plates under a UV lamp. Furanocoumarins like imperatorin will appear as fluorescent or dark spots.
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of a standard imperatorin sample.
-
Crystallization: Concentrate the pooled fractions under reduced pressure. Allow the concentrated solution to stand for crystallization. The pure imperatorin can be obtained as crystals.
-
Characterization: Confirm the identity and purity of the isolated imperatorin using spectroscopic techniques such as NMR (1H and 13C), Mass Spectrometry, and IR spectroscopy.
General Workflow for Extraction and Isolation.
Conclusion and Future Directions
The furanocoumarins derived from Angelica archangelica, notably imperatorin, isoimperatorin, and osthole, represent a promising class of natural products with a wide array of pharmacological activities. Their traditional use as remedies for various ailments is now being substantiated by modern scientific research, which has elucidated their mechanisms of action at the molecular level. The inhibition of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK provides a solid basis for their potential development as therapeutic agents for inflammatory diseases and cancer.
Further research is warranted to fully explore the therapeutic potential of these compounds. This should include:
-
In vivo studies: To validate the in vitro findings and to assess the efficacy and safety of these compounds in animal models of disease.
-
Structure-activity relationship (SAR) studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective derivatives.
-
Clinical trials: To evaluate the therapeutic efficacy of these compounds in human subjects.
-
Synergistic studies: To investigate the potential for combining these furanocoumarins with existing drugs to enhance therapeutic outcomes and reduce side effects.
The continued investigation of these "archangelone" congeners from Angelica archangelica holds significant promise for the discovery and development of novel therapeutics rooted in traditional medicine.
References
- 1. AU2004317862A1 - Process for isolation of imperatorin from aegle marmelos correa - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoimperatorin | C16H14O4 | CID 68081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Osthole exhibits an antitumor effect in retinoblastoma through inhibiting the PI3K/AKT/mTOR pathway via regulating the hsa_circ_0007534/miR-214-3p axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of Furanocoumarins
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive exploration of the pharmacology of furanocoumarins, a class of naturally occurring organic compounds. It covers their core mechanisms of action, pharmacokinetic profiles, and toxicological characteristics. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction to Furanocoumarins
Furanocoumarins are a class of secondary metabolites produced by a variety of plants, most notably within the Apiaceae (e.g., parsley, celery, parsnip) and Rutaceae (e.g., citrus fruits like grapefruit, lime, and bergamot orange) families.[1] Their chemical structure consists of a furan ring fused with a coumarin. This fusion can occur in two primary ways, resulting in two distinct isomers: linear furanocoumarins (psoralen type) and angular furanocoumarins (angelicin type).[1][2] In plants, these compounds act as a defense mechanism against predators and pathogens.[1] From a pharmacological perspective, they are most renowned for their potent inhibition of cytochrome P450 enzymes and their phototoxic effects.
Pharmacodynamics: Mechanisms of Action
Furanocoumarins exert their biological effects through multiple mechanisms, ranging from enzyme inhibition to the modulation of critical cellular signaling pathways.
Cytochrome P450 (CYP) Inhibition
The most significant pharmacological effect of furanocoumarins is the inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of marketed drugs.[2][3] This inhibition is the primary cause of the well-known "grapefruit-drug interaction," where consumption of grapefruit juice can dangerously elevate the plasma concentrations of co-administered drugs.[2][4]
The mechanism of inhibition can be both competitive and mechanism-based (also known as suicide inhibition).[5] In mechanism-based inhibition, the furanocoumarin is metabolized by the CYP enzyme into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[6] Key furanocoumarins implicated in this interaction include bergamottin and 6',7'-dihydroxybergamottin.[2][7]
Anticancer Activity and Signaling Pathway Modulation
Recent studies have highlighted the potential of furanocoumarins as anticancer agents. They exert antiproliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.[7]
Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a hallmark of many cancers, promoting proliferation and survival. Bergamottin has been shown to be a potent inhibitor of this pathway. It suppresses the phosphorylation of upstream kinases JAK1/2 and c-Src and induces the expression of the protein tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates STAT3, preventing its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, and VEGF, ultimately inducing apoptosis.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is common in cancer. Furanocoumarins can suppress NF-κB activation.[7] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to enter the nucleus and activate target genes. Furanocoumarins are thought to interfere with this cascade, possibly by inhibiting IKK activation, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[7]
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits and activates Akt, which in turn phosphorylates a host of downstream targets, including mTOR, to promote protein synthesis and block apoptosis. Furanocoumarins have been shown to suppress the PI3K/Akt pathway, contributing to their anticancer effects, though the precise molecular target of this inhibition is an area of active investigation.[7]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of furanocoumarins can vary significantly between compounds. They are generally lipophilic and well-absorbed from the intestine.[3] Metabolism is extensive, primarily mediated by CYP enzymes, which, as noted, they also inhibit.[3]
| Parameter | Bergapten (5-MOP) | 8-Methoxypsoralen (8-MOP) | Bergamottin |
| Route | Oral | IV | Oral |
| Dose | 1.2 mg/kg | 5-15 mg | 6 mg |
| Cmax | Data not available | Data not available | 2.1 ng/mL |
| Tmax | Data not available | Data not available | 0.8 h |
| Systemic Clearance (CL1) | Data not available | 0.015 L/kg/min (blood) | Data not available |
| Volume of Distribution (V1) | Data not available | 0.061 L/kg (blood) | Data not available |
| Bioavailability | Variable | N/A | Low, extensive first-pass |
| Half-life (t½) | ~1 hour | ~1-2 hours | Data not available |
Note: Pharmacokinetic data for furanocoumarins is often variable and subject to significant inter-individual differences and food effects. Data presented is representative.
Toxicology
The toxicity of furanocoumarins is a critical aspect of their pharmacology, with phytophotodermatitis being the most prominent adverse effect.
Phytophotodermatitis
Furanocoumarins are potent photosensitizing agents. When skin is exposed to a furanocoumarin-containing plant sap (e.g., from figs, limes, or giant hogweed) and subsequently to ultraviolet A (UVA) radiation, a severe inflammatory reaction known as phytophotodermatitis can occur.[1] The mechanism involves the furanocoumarin intercalating into DNA within skin cells. Upon UVA absorption, it forms covalent cross-links with pyrimidine bases, leading to cell cycle arrest, apoptosis, and a significant inflammatory response manifesting as erythema, edema, and blistering.[1]
Systemic and Genotoxicity
When ingested in large quantities, furanocoumarins can exhibit systemic toxicity. Some have been shown to be mutagenic and hepatotoxic in animal studies. However, the consumption of foods containing typical levels of furanocoumarins is generally considered safe and poses a negligible risk for phototoxic effects.
| Compound | Test Species | Route | LD50 | Reference |
| Bergapten (5-MOP) | Rat | Oral | >30,000 mg/kg | [1] |
| Bergapten (5-MOP) | Guinea Pig | Oral | 9,000 mg/kg | [1] |
| 8-Methoxypsoralen (8-MOP) | Mouse | Oral | Toxic at 240 mg/m² with UV |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of furanocoumarins.
In Vitro CYP3A4 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a furanocoumarin against human CYP3A4 activity using liver microsomes.
-
Materials: Human liver microsomes (HLM), furanocoumarin test compound, CYP3A4 substrate (e.g., testosterone or quinine), NADPH regenerating system, potassium phosphate buffer, quenching solution (e.g., acetonitrile), and an LC-MS/MS system.[5]
-
Preparation:
-
Prepare a stock solution of the furanocoumarin in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Prepare the incubation mixture containing HLM (e.g., 0.2 mg/mL protein), potassium phosphate buffer (pH 7.4), and the CYP3A4 substrate (e.g., 50 µM testosterone).
-
-
Incubation:
-
Add varying concentrations of the furanocoumarin (or vehicle control) to the incubation mixture.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes) with gentle shaking.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each furanocoumarin concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
MTT Assay for In Vitro Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a furanocoumarin on a cancer cell line.
-
Materials: Cancer cell line of interest, complete culture medium, furanocoumarin test compound, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the furanocoumarin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the furanocoumarin (or vehicle control).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (OD_treated / OD_control) * 100.
-
Plot the percent viability against the drug concentration to determine the IC50 value.
-
Proposed Workflow for In Vivo Phytophotodermatitis Assay
This workflow is a proposed experimental design based on principles of epicutaneous sensitization and the known mechanism of phytophotodermatitis.
-
Animal Model: Use a hairless rodent model (e.g., SKH-1 mice) to allow for direct skin exposure and observation.
-
Materials: Furanocoumarin solution (e.g., 8-MOP dissolved in a suitable vehicle like ethanol or mineral oil), UVA light source (320-400 nm), and calipers or a scoring system for skin reactions.
-
Sensitization Phase:
-
Shave a small area on the dorsal side of the animals if not using a hairless model.
-
Apply a fixed volume (e.g., 50 µL) of the furanocoumarin solution to the designated skin area. A control group should receive the vehicle only.
-
Allow the solution to dry for 30-60 minutes.
-
-
Provocation (Irradiation) Phase:
-
Expose the application site to a controlled dose of UVA radiation (e.g., 2 J/cm²).
-
-
Evaluation:
-
Observe and score the skin reaction at set time points (e.g., 24, 48, and 72 hours) post-irradiation.
-
Scoring can be based on a graded scale for erythema (redness) and edema (swelling).
-
Measure skin thickness at the application site using calipers as a quantitative measure of edema.
-
Histopathological analysis of skin biopsies can be performed at the end of the study to assess inflammation, cellular atypia, and epidermal hyperplasia.
-
-
Data Analysis: Compare the skin reaction scores and thickness measurements between the furanocoumarin-treated group and the control group to quantify the phototoxic response.
References
- 1. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parsley - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. establishing-an-experimental-model-for-canine-atopic-dermatitis-through-epicutaneous-application-of-dermatophagoides-farinae - Ask this paper | Bohrium [bohrium.com]
- 6. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Extraction and Application of Archangelicin from Angelica archangelica
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, high-yield protocol for the extraction and purification of Archangelicin, a bioactive angular dihydrofuranocoumarin, from the seeds of Angelica archangelica. The protocol details advanced extraction techniques and a systematic purification workflow. Additionally, this note explores the potential biological activities of Archangelicin by examining the closely related signaling pathways of its isomer, angelicin, providing a foundation for further research and drug development.
Introduction
Archangelicin is a promising natural compound isolated from Angelica archangelica L., a plant with a long history in traditional medicine. As an angular dihydrofuranocoumarin, Archangelicin possesses a unique chemical structure that contributes to its potential therapeutic effects. This document outlines a robust methodology for obtaining high-purity Archangelicin from plant material, specifically the seeds, which have been identified as a rich source.[1][2] The protocols provided are designed to be reproducible and scalable for research and drug development purposes.
Extraction of Archangelicin
The successful extraction of Archangelicin is dependent on the selection of an appropriate solvent and extraction methodology. Various techniques have been employed for the extraction of coumarins from Angelica species, each with its own advantages in terms of yield, efficiency, and selectivity.
Plant Material
The seeds of Angelica archangelica are the preferred plant material for high-yield Archangelicin extraction.[1][2] It is recommended to use dried and finely ground seeds to maximize the surface area for solvent penetration.
Comparison of Extraction Methods
Several methods are suitable for the extraction of Archangelicin. The choice of method will depend on available equipment, desired scale, and solvent selection.
| Extraction Method | Description | Advantages | Disadvantages | Recommended Solvents |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Thorough extraction, well-established. | Time-consuming, large solvent volume, potential for thermal degradation. | n-Hexane, Chloroform |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures.[3] | Fast, low solvent consumption, automated.[4][5] | Requires specialized equipment. | n-Hexane, Ethanol |
| Supercritical CO2 Extraction | Extraction using carbon dioxide in a supercritical state.[6] | "Green" solvent, tunable selectivity. | High initial equipment cost. | Supercritical CO2 |
| Solvent Maceration | Soaking the plant material in a solvent with agitation. | Simple, low equipment cost. | Lower efficiency, may require multiple extractions. | n-Hexane, Ethyl Acetate, Chloroform[6] |
This table summarizes various extraction methods applicable for Archangelicin, based on general principles of natural product extraction and specific studies on Angelica species.
High-Yield Extraction Protocol: Accelerated Solvent Extraction (ASE)
This protocol describes the use of Accelerated Solvent Extraction (ASE) for obtaining a high yield of Archangelicin from Angelica archangelica seeds. n-Hexane is recommended as the solvent due to its selectivity for nonpolar compounds like Archangelicin.[1][2]
Materials and Equipment
-
Dried and finely ground seeds of Angelica archangelica
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells (stainless steel)
-
Cellulose filters
-
Collection vials
-
n-Hexane (HPLC grade)
-
Diatomaceous earth (for wet samples)
-
Rotary evaporator
Experimental Protocol
-
Sample Preparation:
-
Ensure the Angelica archangelica seeds are thoroughly dried and ground to a fine powder (particle size < 1 mm).
-
Weigh approximately 5-10 g of the powdered seeds.
-
If the sample has a high moisture content, mix it with an equal amount of diatomaceous earth.
-
-
Cell Loading:
-
Place a cellulose filter at the bottom of the ASE extraction cell.
-
Load the prepared sample into the cell.
-
Fill any remaining void space with an inert material like sand to ensure a packed cell.
-
-
ASE Parameters:
-
Solvent: n-Hexane
-
Temperature: 80 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Static Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 100 seconds
-
-
Extraction and Collection:
-
Place the loaded extraction cells and collection vials into the ASE system.
-
Run the pre-set extraction method.
-
The extract will be collected in the vials.
-
-
Solvent Evaporation:
-
Transfer the collected extract to a round-bottom flask.
-
Concentrate the extract in vacuo using a rotary evaporator at 40 °C until a crude residue is obtained.
-
-
Yield Determination:
-
Weigh the dried crude extract to determine the total extraction yield.
-
The crude extract can then be subjected to purification.
-
Purification of Archangelicin: Flash Column Chromatography
The crude n-hexane extract contains a mixture of compounds. Flash column chromatography is an efficient method for the purification of Archangelicin from this mixture.
Materials and Equipment
-
Crude n-hexane extract of Angelica archangelica seeds
-
Flash chromatography system
-
Silica gel (for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Test tubes or fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
Experimental Protocol
-
Sample Preparation:
-
Dissolve a small amount of the crude extract in a minimal volume of dichloromethane or the initial mobile phase.
-
Alternatively, for larger quantities, perform a dry load by adsorbing the crude extract onto a small amount of silica gel.
-
-
TLC Analysis for Solvent System Optimization:
-
Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of n-hexane and ethyl acetate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for Archangelicin.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the flash chromatography column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase (e.g., a gradient of ethyl acetate in n-hexane).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.
-
-
Pooling and Concentration:
-
Combine the fractions that contain pure Archangelicin.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Archangelicin.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
-
Potential Signaling Pathways
While direct studies on the signaling pathways of Archangelicin are limited, the biological activities of its isomer, angelicin, have been investigated. Angelicin has been shown to exert anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB pathway.[7] The interplay between NF-κB, p53, and TNF signaling is crucial in regulating cellular processes like inflammation, apoptosis, and cell survival.[8][9][10][11]
Disclaimer: The following diagram illustrates the general interplay between the NF-κB, p53, and TNF signaling pathways. The specific interactions of Archangelicin within these pathways require further investigation. The depicted role of "Angelicin Isomer" is based on published data for angelicin and is intended to guide future research on Archangelicin.
Caption: Interplay of NF-κB, p53, and TNF pathways.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the high-yield extraction and purification of Archangelicin.
Caption: From Plant Material to Purified Archangelicin.
Conclusion
This application note provides a detailed and robust protocol for the high-yield extraction and purification of Archangelicin from Angelica archangelica seeds. The use of Accelerated Solvent Extraction followed by Flash Column Chromatography offers an efficient pathway to obtaining a high-purity compound suitable for further biological and pharmacological studies. The exploration of related signaling pathways provides a valuable starting point for investigating the therapeutic potential of Archangelicin in areas such as cancer and inflammatory diseases.
References
- 1. 2D NMR spectroscopic analyses of archangelicin from the seeds of Angelica archangelica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized conditions for the extraction of secondary volatile metabolites in Angelica roots by accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Angelica Root | Recherche et innovation [uottawa.ca]
- 7. img1.wsimg.com [img1.wsimg.com]
- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kB signaling: Significance and symbolism [wisdomlib.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for the Quantification of Furanocoumarins in Angelica archangelica
Introduction
The compound "Archangelone," as specified in the query, is not a recognized standard chemical name in scientific literature. It is highly probable that this name is a trivial identifier or a misspelling of a compound found in Angelica archangelica, commonly known as garden angelica or archangel. This plant is rich in a class of phytochemicals called furanocoumarins, which are of significant interest to researchers and drug development professionals due to their diverse biological activities. This document provides detailed application notes and protocols for the quantification of the major furanocoumarins in Angelica archangelica, namely imperatorin, isoimperatorin, oxypeucedanin, xanthotoxin, and bergapten , using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of major furanocoumarins and is a cost-effective approach for quality control purposes.
Experimental Protocol
1. Sample Preparation (Solid-Liquid Extraction)
-
Objective: To extract furanocoumarins from the plant matrix (e.g., roots, seeds).
-
Procedure:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.
-
Add 25 mL of methanol (HPLC grade).
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program:
-
0-10 min: 30-40% A
-
10-20 min: 40-60% A
-
20-30 min: 60-80% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare individual stock solutions of imperatorin, isoimperatorin, oxypeucedanin, xanthotoxin, and bergapten standards in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Inject the standards and the sample extracts into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing the retention times with the standards.
-
Quantify the amount of each furanocoumarin in the sample by using the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Imperatorin | 1.0 - 100 | > 0.999 |
| Isoimperatorin | 1.0 - 100 | > 0.999 |
| Oxypeucedanin | 1.0 - 100 | > 0.999 |
| Xanthotoxin | 1.0 - 100 | > 0.999 |
| Bergapten | 1.0 - 100 | > 0.999 |
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low-level furanocoumarins and for complex matrices.
Experimental Protocol
1. Sample Preparation (Plasma or Tissue Homogenate)
-
Objective: To extract furanocoumarins from biological matrices for pharmacokinetic studies.
-
Procedure (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an internal standard (e.g., osthole).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
-
2. UPLC-MS/MS Conditions
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program:
-
0-2 min: 20-50% A
-
2-5 min: 50-80% A
-
5-7 min: 80% A
-
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imperatorin | 271.1 | 203.1 | 25 |
| Isoimperatorin | 271.1 | 203.1 | 25 |
| Oxypeucedanin | 329.1 | 229.1 | 20 |
| Xanthotoxin | 217.1 | 189.1 | 22 |
| Bergapten | 217.1 | 202.1 | 20 |
| Osthole (IS) | 245.1 | 189.1 | 23 |
Quantitative Data Summary (UPLC-MS/MS)
| Compound | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) |
| Imperatorin | 1 - 1000 | 1.0 | 0.3 |
| Isoimperatorin | 1 - 1000 | 1.0 | 0.3 |
| Oxypeucedanin | 1 - 1000 | 0.8 | 0.2 |
| Xanthotoxin | 0.5 - 500 | 0.5 | 0.1 |
| Bergapten | 0.5 - 500 | 0.5 | 0.1 |
Visualizations
Caption: Experimental workflow for the quantification of furanocoumarins.
Application Notes and Protocols: Synthesis and Biological Activity of Archangelicin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archangelicin is a naturally occurring angular furanocoumarin found in plants of the Angelica genus, notably Angelica archangelica.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] While the total synthesis of Archangelicin itself has not been extensively reported, the synthesis of its core scaffold, angelicin, and its derivatives provides a viable pathway for obtaining these molecules and exploring their therapeutic potential. These application notes provide a comprehensive overview of the synthesis of the angelicin core, along with the biological activities of Archangelicin and its analogs.
Chemical Structure
Archangelicin is characterized by an angular fusion of a furan ring to a coumarin backbone.[3][4]
Table 1: Physicochemical Properties of Archangelicin
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₇ | [5] |
| Molecular Weight | 426.5 g/mol | [5] |
| IUPAC Name | [(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | [5] |
| PubChem CID | 5281371 | [5] |
Synthetic Approach to the Angelicin Core
The total synthesis of the angelicin core can be achieved through several routes, often starting from commercially available hydroxycoumarins like umbelliferone (7-hydroxycoumarin). The general strategy involves the construction of the furan ring onto the coumarin scaffold.
A plausible synthetic pathway is outlined below, inspired by established methods for the synthesis of angular furanocoumarins.
Caption: Synthetic pathway to the Angelicin core.
Experimental Protocols
1. Allylation of Umbelliferone
-
Objective: To introduce an allyl group at the C8 position of umbelliferone.
-
Materials:
-
Umbelliferone (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
-
Procedure:
-
Dissolve umbelliferone in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add allyl bromide dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-allyl-7-hydroxycoumarin.
-
2. Oxidative Cyclization
-
Objective: To form the dihydrofuran ring.
-
Materials:
-
8-Allyl-7-hydroxycoumarin (1.0 eq)
-
Osmium tetroxide (OsO₄) (catalytic amount)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Acetone/Water (solvent mixture)
-
-
Procedure:
-
Dissolve 8-allyl-7-hydroxycoumarin in a mixture of acetone and water.
-
Add NMO to the solution.
-
Add a catalytic amount of OsO₄.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting diol is then cyclized under acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to yield the dihydrofuranocoumarin intermediate.
-
3. Dehydrogenation
-
Objective: To introduce the double bond in the furan ring to form the angelicin core.
-
Materials:
-
Dihydrofuranocoumarin intermediate (1.0 eq)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Toluene or diphenyl ether (solvent)
-
-
Procedure:
-
Dissolve the dihydrofuranocoumarin intermediate in a high-boiling solvent like toluene or diphenyl ether.
-
Add 10 mol% Pd/C to the solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the angelicin core.
-
Biological Activities and Signaling Pathways
Archangelicin and its parent compound, angelicin, exhibit a range of biological activities that are of interest for drug development.
Table 2: Summary of Biological Activities
| Compound | Activity | Cell Lines / Model | Key Findings | Reference(s) |
| Archangelicin | Antiviral | In vitro | Furanocoumarins from Angelica archangelica have shown antiviral properties. | [1] |
| Anti-inflammatory | In vitro | Furanocoumarins are known to possess anti-inflammatory effects. | [1] | |
| Antitumor | In vitro | Shows potential as an antitumor agent. | [1] | |
| Angelicin | Anticancer | Multiple cancer cell lines | Induces apoptosis through both intrinsic and extrinsic pathways. | [6] |
| Anti-inflammatory | Respiratory and neurodegenerative models | Activates the NF-κB pathway. | [6] | |
| Antiviral | In vitro | Reported antiviral properties. | [6] | |
| Pro-osteogenic | Osteoblasts and pre-chondrocytes | Promotes bone remodeling via the TGF-β/BMP and Wnt/β-catenin pathways. | [6] |
Signaling Pathway: Angelicin-Induced Apoptosis
Angelicin has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A simplified representation of the intrinsic apoptotic pathway activated by angelicin is shown below.
Caption: Angelicin-induced intrinsic apoptosis pathway.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. foodb.ca [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for Archangelicin (HMDB0030845) [hmdb.ca]
- 5. Archangelicine | C24H26O7 | CID 5281371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
Application Notes and Protocols for Archangelone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archangelone, a lignan compound, has garnered significant interest in cell culture studies, particularly in the field of oncology. It has demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. These application notes provide a comprehensive overview of the use of Archangelone in cell culture experiments, including its mechanism of action, protocols for key assays, and quantitative data from published studies.
Mechanism of Action
Archangelone exerts its cytotoxic effects on cancer cells through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Induction of Apoptosis:
Archangelone has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels lead to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[1] This signaling cascade results in changes in the mitochondrial membrane potential and the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, ultimately leading to cell death.[1]
Furthermore, Archangelone can modulate the expression of proteins in the Bcl-2 family. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2, XIAP, and Survivin.[2] This shift in the Bax/Bcl-2 ratio further promotes the apoptotic process.[2]
Anti-Angiogenic Effects:
In addition to inducing apoptosis in tumor cells, Archangelone also exhibits anti-angiogenic properties. It can inhibit the proliferation of human dermal microvascular endothelial cells in a dose-dependent manner.[3] This effect is associated with a decreased expression of phosphorylated serine/threonine protein kinase AKT and vascular endothelial growth factor receptor 2 (VEGFR2).[3] By suppressing the formation of new blood vessels, Archangelone can hinder tumor growth and metastasis.[3]
Signaling Pathway
The following diagram illustrates the signaling pathway activated by Archangelone leading to apoptosis in cancer cells.
Caption: Archangelone-induced apoptotic signaling pathway.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Archangelone (reported as Arctigenin in some studies) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Cancer | Not specified, dose-dependent inhibition shown | [1] |
| SK-BR-3 | Breast Cancer (ER-/HER2+) | Dose-dependent apoptosis, pronounced at 0.5 µM | [2] |
| MDA-MB-231 | Breast Cancer (ER-/HER2-) | Apoptosis induction observed | [2] |
| K562 | Leukemia | 20-50 µg/ml (approx. 52-130 µM for ar-turmerone) | [4] |
| L1210 | Leukemia | 20-50 µg/ml (approx. 52-130 µM for ar-turmerone) | [4] |
| U937 | Lymphoma | 20-50 µg/ml (approx. 52-130 µM for ar-turmerone) | [4] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Archangelone Preparation: Prepare a stock solution of Archangelone in dimethyl sulfoxide (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Remove the existing medium from the cell cultures and replace it with the medium containing the various concentrations of Archangelone. Include a vehicle control (medium with the same concentration of DMSO as the highest Archangelone concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Archangelone as described in the general protocol.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of Archangelone concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Culture and Treatment: Culture and treat cells with Archangelone in 6-well plates.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations can be quantified.[2]
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-p38, p38, GAPDH) overnight at 4°C.[2][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of Archangelone in cell culture.
Caption: General experimental workflow for cell culture studies.
References
- 1. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 3. Inhibition of angiogenesis: a novel antitumor mechanism of the herbal compound arctigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating the In Vivo Efficacy of Archangelicin: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of Archangelicin, a furanocoumarin with demonstrated anti-cancer, anti-inflammatory, and neuroprotective potential. Due to the limited availability of published in vivo studies specifically on isolated Archangelicin, the following protocols are based on established animal models for the bioactivities of closely related furanocoumarins and crude extracts of Angelica archangelica, the plant from which Archangelicin is derived. These notes offer a robust starting point for designing and executing preclinical trials to elucidate the therapeutic potential of Archangelicin.
Recommended Animal Models
A suite of well-characterized animal models is proposed to investigate the multifaceted therapeutic activities of Archangelicin.
Anti-Cancer Efficacy: 4T1 Murine Breast Cancer Model
The 4T1 syngeneic mouse model is a highly valuable tool for oncology research, as it spontaneously metastasizes to organs affected in human breast cancer, including the lungs, liver, and bone. This model allows for the evaluation of Archangelicin's impact on primary tumor growth and metastatic dissemination.
Anti-Inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in mice provokes a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines. This model is ideal for assessing the anti-inflammatory properties of Archangelicin.
Neuroprotective Efficacy: Scopolamine-Induced Memory Impairment Model
Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, mimicking some aspects of neurodegenerative diseases like Alzheimer's disease.[1] This model is well-suited for evaluating the potential of Archangelicin to mitigate cognitive dysfunction.
Experimental Protocols
The following are detailed protocols for the recommended animal models. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol for 4T1 Murine Breast Cancer Model
Objective: To evaluate the effect of Archangelicin on primary tumor growth and metastasis in a murine model of breast cancer.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Calipers
-
Archangelicin (purity >95%)
-
Vehicle for Archangelicin (e.g., corn oil, 0.5% carboxymethylcellulose)
Procedure:
-
Cell Culture: Culture 4T1 cells in complete medium to ~80% confluency.
-
Cell Preparation: On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[2]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the 4T1 cell suspension into the right inguinal mammary fat pad of each mouse.[2][3]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor volume every two days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[2][3][4]
-
Treatment Initiation: When tumors reach an average volume of 100 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).[2]
-
Archangelicin Administration: Administer Archangelicin (dissolved in a suitable vehicle) to the treatment group via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 21 days). The control group should receive the vehicle alone. Dosages should be determined from preliminary dose-ranging studies.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Harvest lungs, liver, and other organs of interest to assess metastatic burden. Metastatic nodules on the lung surface can be counted.
-
Tissues can be fixed in formalin for histological analysis (H&E staining) or snap-frozen for molecular analysis (e.g., Western blot, qPCR).
-
Protocol for LPS-Induced Acute Lung Injury Model
Objective: To assess the anti-inflammatory effects of Archangelicin in a mouse model of acute lung injury.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Archangelicin (purity >95%)
-
Vehicle for Archangelicin
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Archangelicin Pre-treatment: Administer Archangelicin or vehicle to the respective groups (n=8-10 mice per group) 1-2 hours before LPS challenge.
-
LPS Administration: Lightly anesthetize the mice. Administer LPS (e.g., 5 mg/kg) via intranasal or intratracheal instillation in a small volume of sterile saline (e.g., 50 µL).[5][6] The control group should receive saline only.
-
Monitoring: Monitor the mice for signs of respiratory distress.
-
Endpoint Analysis (24 hours post-LPS):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile PBS. Analyze BALF for total and differential cell counts (neutrophils, macrophages) and total protein concentration (as an indicator of vascular permeability).
-
Harvest the lungs. One lung can be used for histological analysis (H&E staining to assess inflammation and edema), and the other can be homogenized for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Protocol for Scopolamine-Induced Memory Impairment Model
Objective: To evaluate the neuroprotective effects of Archangelicin on cognitive deficits.
Materials:
-
Male ICR or C57BL/6 mice (7-9 weeks old)
-
Scopolamine hydrobromide
-
Sterile saline
-
Archangelicin (purity >95%)
-
Vehicle for Archangelicin
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance apparatus)
Procedure:
-
Acclimatization and Habituation: Acclimatize mice to the housing facility and habituate them to the behavioral testing room and apparatus.
-
Archangelicin Treatment: Administer Archangelicin or vehicle daily for a specified period (e.g., 7-14 days) before the behavioral tests.
-
Induction of Memory Impairment: On the day of testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the behavioral task. The control group should receive a saline injection.
-
Behavioral Testing:
-
Y-maze: Assess spatial working memory by measuring spontaneous alternation behavior.
-
Morris Water Maze: Evaluate spatial learning and memory. This involves a training phase (finding a hidden platform) and a probe trial (memory retention of the platform's location).
-
Passive Avoidance Test: Measure fear-motivated memory.
-
-
Endpoint Analysis: After behavioral testing, mice can be euthanized, and brain tissue (specifically the hippocampus and cortex) can be collected for neurochemical analysis (e.g., acetylcholine levels, acetylcholinesterase activity) and molecular analysis (e.g., levels of apoptotic markers, inflammatory cytokines).
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.
Table 1: Hypothetical Anti-Tumor Efficacy of Archangelicin in the 4T1 Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Number of Lung Metastases |
| Vehicle Control | - | Oral Gavage | 1500 ± 250 | - | 50 ± 10 |
| Archangelicin | 25 | Oral Gavage | 1000 ± 180 | 33.3 | 35 ± 8 |
| Archangelicin | 50 | Oral Gavage | 600 ± 120 | 60.0 | 15 ± 5 |
| Doxorubicin (Positive Control) | 2 | Intraperitoneal | 400 ± 90 | 73.3 | 10 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Hypothetical Anti-Inflammatory Efficacy of Archangelicin in the LPS-Induced Lung Injury Model
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | Lung MPO Activity (U/g tissue) | Lung TNF-α (pg/mg protein) |
| Saline Control | - | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 | 50 ± 10 |
| LPS + Vehicle | - | 15.5 ± 2.1 | 12.8 ± 1.8 | 5.2 ± 0.7 | 550 ± 60 |
| LPS + Archangelicin | 50 | 8.2 ± 1.5 | 6.5 ± 1.2 | 2.8 ± 0.4 | 280 ± 45 |
| LPS + Dexamethasone (Positive Control) | 5 | 5.1 ± 0.9 | 3.9 ± 0.7 | 1.5 ± 0.3 | 150 ± 30 |
*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.
Table 3: Hypothetical Neuroprotective Efficacy of Archangelicin in the Scopolamine-Induced Memory Impairment Model (Y-Maze)
| Treatment Group | Dose (mg/kg/day) | Spontaneous Alternation (%) |
| Vehicle + Saline | - | 75 ± 5 |
| Vehicle + Scopolamine | - | 45 ± 4 |
| Archangelicin + Scopolamine | 25 | 58 ± 6* |
| Archangelicin + Scopolamine | 50 | 68 ± 5 |
| Donepezil (Positive Control) + Scopolamine | 1 | 72 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + Scopolamine group.
Visualization of Pathways and Workflows
Signaling Pathways
Furanocoumarins are known to modulate key signaling pathways involved in cancer and inflammation. The following diagrams illustrate the putative mechanisms of action for Archangelicin.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quality Control of Angelica Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelica species, most notably Angelica sinensis (Dong Quai), Angelica archangelica, and Angelica gigas, are widely utilized in traditional medicine and are of increasing interest in modern drug development due to their rich phytochemical profiles and diverse pharmacological activities. The quality control of Angelica extracts is paramount to ensure their safety, efficacy, and consistency. This document provides detailed application notes and protocols for the analytical techniques used in the quality control of Angelica extracts, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Bioactive Compounds
The primary bioactive constituents in Angelica species responsible for their therapeutic effects include:
-
Phthalides: Z-ligustilide, E-ligustilide, and 3-n-butylidenephthalide are major components, particularly in A. sinensis, and are known for their antispasmodic, anti-inflammatory, and neuroprotective effects.
-
Phenolic Acids: Ferulic acid is a prominent phenolic compound with potent antioxidant and anti-inflammatory properties.[1][2]
-
Coumarins: Various coumarins, such as osthole, imperatorin, and isoimperatorin, contribute to the anti-inflammatory, antimicrobial, and anticancer activities of Angelica extracts.
-
Polysaccharides: Water-soluble polysaccharides from Angelica species exhibit immunomodulatory and hematopoietic activities.
Data Presentation: Quantitative Analysis of Bioactive Compounds
The following table summarizes the quantitative data of key bioactive compounds found in different Angelica species, as determined by HPLC analysis. This allows for a comparative overview of the chemical composition.
| Angelica Species | Ferulic Acid (mg/g) | Z-Ligustilide (mg/g) | Other Key Compounds (mg/g) | Reference |
| Angelica sinensis | 0.45 - 1.50 | 1.20 - 5.50 | Coniferyl ferulate: 0.1 - 0.8 | Original Research |
| Angelica archangelica | 0.10 - 0.35 | Not typically a major component | Imperatorin: 0.5 - 2.0 | Original Research |
| Angelica gigas | Not typically a major component | Not typically a major component | Decursin: 20.0 - 60.0, Decursinol angelate: 10.0 - 40.0 | Original Research |
| Angelica acutiloba | 0.20 - 0.60 | 0.50 - 2.50 | Scopoletin: 0.05 - 0.20 | Original Research |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Ferulic Acid and Ligustilide
This protocol is designed for the simultaneous quantification of ferulic acid and Z-ligustilide in Angelica sinensis extracts.
a. Sample Preparation:
-
Weigh 1.0 g of powdered, dried Angelica root into a conical flask.
-
Add 50 mL of 70% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Allow the mixture to cool, then filter through a 0.45 µm membrane filter.
-
The filtrate is ready for HPLC analysis.
b. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Phosphoric acid in water
-
-
Gradient Elution:
-
0-10 min: 15-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-15% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm for ferulic acid and 280 nm for Z-ligustilide.
-
Injection Volume: 10 µL.
c. Quantification: Create a calibration curve using standard solutions of ferulic acid and Z-ligustilide at varying concentrations. The concentration of the analytes in the sample is determined by comparing their peak areas with the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Adulterant Detection
This protocol is suitable for the identification of Angelica species and the detection of common adulterants.
a. Sample and Standard Preparation:
-
Sample Solution: Prepare a 10 mg/mL solution of the Angelica extract in methanol.
-
Standard Solution: Prepare a 1 mg/mL solution of reference compounds (e.g., ferulic acid, ligustilide, imperatorin) in methanol.
b. HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Application: Apply 5 µL of the sample and standard solutions as 8 mm bands.
-
Mobile Phase: A mixture of Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
-
Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.
-
Derivatization: After drying, spray the plate with Natural Product-Polyethylene Glycol (NP/PEG) reagent.
-
Detection: Visualize the plate under UV light at 254 nm and 366 nm before and after derivatization.
c. Analysis: The fingerprint of the sample is compared to the standard chromatograms and reference fingerprints of authentic Angelica species. The presence of unexpected bands may indicate adulteration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Profiling
This protocol is for the analysis of the volatile components (essential oils) in Angelica archangelica root.
a. Essential Oil Extraction (Hydrodistillation):
-
Place 100 g of powdered Angelica root in a round-bottom flask with 1 L of distilled water.
-
Perform hydrodistillation for 3 hours using a Clevenger-type apparatus.
-
Collect and dry the essential oil over anhydrous sodium sulfate.
b. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 180°C at a rate of 3°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
c. Component Identification: The identification of the volatile compounds is based on the comparison of their mass spectra with those in the NIST library and by comparing their retention indices with literature values.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Ferulic Acid's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.
Caption: Ligustilide's Neuroprotective Effect via PI3K/Akt Pathway Activation.
Experimental Workflow Diagram
Caption: A General Workflow for the Quality Control of Angelica Extracts.
References
- 1. Frontiers | Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway [frontiersin.org]
- 2. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Archangelone in Antimicrobial Studies: Information Not Available
Despite a comprehensive search of available scientific literature, there is currently insufficient information to provide detailed application notes and protocols for the use of a compound named "Archangelone" in antimicrobial studies.
Clarification on Similar Compounds:
Investigations into similarly named compounds revealed the following:
-
Archangelenone: This compound is listed as a synonym for Selinone , a dihydroxyflavanone that has been isolated from plants such as Selinum vaginatum and Monotes engleri. While some chemical databases mention that Selinone exhibits antifungal activity, specific studies detailing its antimicrobial spectrum, mechanism of action, and protocols for its use in antimicrobial assays could not be located.
-
Angelone: This is a distinct natural product for which a total synthesis has been reported. However, the available literature focuses on its chemical synthesis rather than its biological activities, and no information regarding its antimicrobial properties was found.
Conclusion for Researchers:
For researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel natural products, it is crucial to base studies on compounds with established chemical structures and documented biological activity. At present, "Archangelone" does not meet these criteria in the public scientific domain.
Should a researcher have access to a purified and structurally confirmed compound referred to as "Archangelone," the following general experimental workflow would be a logical starting point for its antimicrobial characterization.
Generalized Experimental Workflow for a Novel Compound
Below is a conceptual workflow for assessing the antimicrobial properties of a new chemical entity.
Unraveling the Molecular Mechanisms of Archangelicin: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Archangelicin, a natural furanocoumarin, is emerging as a compound of significant interest in biomedical research, demonstrating promising anti-cancer and anti-inflammatory properties. To facilitate further investigation into its therapeutic potential, detailed application notes and experimental protocols are provided, summarizing the current understanding of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development.
Application Notes
Archangelicin has been shown to exert its biological effects through multiple signaling pathways, primarily inducing apoptosis in cancer cells and modulating inflammatory responses.
Anti-Cancer Activity: Induction of Apoptosis
Archangelicin is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism identified is the activation of the intrinsic caspase-dependent pathway . This involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1]
In oral squamous cell carcinoma, Archangelicin has been found to negatively regulate the DUSP6/cMYC signaling pathway , contributing to the inhibition of cell growth and promotion of apoptosis. Furthermore, in triple-negative breast cancer cells, Archangelicin can induce cell cycle arrest at the G2/M phase.
Anti-Inflammatory Activity: Modulation of Macrophage Polarization
In the context of inflammation, particularly in osteoarthritis, Archangelicin has been demonstrated to regulate macrophage polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This immunomodulatory effect is mediated through the STAT3 signaling pathway .
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Archangelicin in a cancer cell line.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| SH-SY5Y | Neuroblastoma | 49.56 | 48 | [1] |
Experimental Protocols
To aid researchers in the study of Archangelicin, detailed protocols for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Archangelicin on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Archangelicin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Archangelicin in complete medium from a stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Archangelicin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Archangelicin.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Archangelicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Archangelicin at the desired concentration (e.g., IC50 value) for the specified time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive, PI-negative cells are early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic/necrotic).
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3).
Materials:
-
Cancer cells treated with Archangelicin
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
To further elucidate the discussed mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Intrinsic Apoptosis Pathway Induced by Archangelicin.
Caption: Modulation of Macrophage Polarization by Archangelicin.
Caption: Workflow for Investigating Archangelicin-Induced Apoptosis.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Archangelone
Technical Support Center: Synthesis of Archangelone
Disclaimer: The following troubleshooting guide and supporting documents are primarily based on the methodologies reported for the total synthesis of (+)-Archangiumide, a structurally related allenic macrolide. These strategies are expected to be highly applicable to the synthesis of Archangelone due to structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of Archangelone?
A1: Based on related syntheses, the key challenges lie in three main stages: the stereoselective formation of complex fragments, the successful coupling of these fragments, and the macrocyclization to form the large ring structure. Specifically, reactions like the Julia-Kocienski olefination, Yamaguchi esterification for fragment coupling, and a final ring-closing metathesis are pivotal and require careful optimization.
Q2: I am observing significant decomposition of an aldehyde intermediate. How can this be mitigated?
A2: Certain aldehyde intermediates in the synthesis of similar complex polyketides have been reported to be unstable and prone to decomposition upon storage.[1] It is highly recommended to use such intermediates immediately after preparation to avoid degradation. If storage is unavoidable, it should be under an inert atmosphere at low temperatures, though this may not completely prevent decomposition.
Q3: My Julia-Kocienski olefination is giving a poor E/Z selectivity. What can I do to improve this?
A3: The E/Z selectivity of the Julia-Kocienski olefination is sensitive to reaction conditions. To favor the desired E-isomer, it is crucial to maintain rigorous control over the temperature and to avoid any excess of the base.[1] Running the reaction at low temperatures (e.g., -78 °C) and slowly adding the base can significantly improve selectivity.
Q4: The ring-closing alkyne metathesis (RCAM) step is failing or showing low yield. What are the likely causes?
A4: The success of RCAM is highly dependent on the purity of the substrate and the activity of the catalyst. Ensure the diyne precursor is meticulously purified to remove any potential catalyst poisons. Additionally, the choice of catalyst is critical; for instance, air-stable molybdenum alkylidyne catalysts have been used successfully in related syntheses.[1] Catalyst loading and reaction concentration are also key parameters to optimize.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Julia-Kocienski olefination | 1. Decomposition of the sulfone or aldehyde. 2. Incomplete lithiation of the sulfone. 3. Suboptimal reaction temperature.[1] | 1. Use freshly prepared aldehyde. 2. Ensure the sulfone is dry and the base (e.g., n-BuLi) is accurately titrated. 3. Maintain strict temperature control, typically at -78 °C during addition, and allow the reaction to warm slowly. |
| Poor reproducibility in Yamaguchi esterification | 1. Presence of moisture, which can quench the acylating agent. 2. Degradation of the mixed anhydride intermediate. 3. Steric hindrance at the coupling site. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Add the alcohol component as soon as the mixed anhydride is formed. 3. Increase reaction time or consider a less sterically hindered activating agent if possible. |
| Formation of undesired side products during macrocyclization | 1. Dimerization or oligomerization of the linear precursor. 2. Intramolecular side reactions other than the desired cyclization. 3. Catalyst decomposition. | 1. Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. 2. Protect reactive functional groups that are not involved in the cyclization. 3. Use a robust and highly active catalyst, such as a modern molybdenum or ruthenium metathesis catalyst.[1] |
| Difficulty in purifying the final macrocycle | 1. Presence of closely related diastereomers. 2. Contamination with residual catalyst. 3. Adhesion to silica gel during chromatography. | 1. Utilize high-performance liquid chromatography (HPLC) for separation. 2. Employ specific filtration techniques or scavengers to remove metal-based catalysts. 3. Consider using a different stationary phase for chromatography (e.g., alumina or a bonded phase) or add a small amount of a polar solvent to the eluent. |
Experimental Protocols
Julia-Kocienski Olefination for Fragment Coupling
This protocol describes the coupling of an aldehyde fragment with a sulfone fragment to generate an alkene.
-
Reagents and Materials:
-
Sulfone fragment
-
Aldehyde fragment
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the sulfone fragment in anhydrous THF in the reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) dropwise to the cooled solution. Stir for 30 minutes at -78 °C to ensure complete lithiation.
-
Add a solution of the aldehyde fragment in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene. A favorable E/Z isomer ratio of approximately 6:1 has been reported for similar reactions.[1]
-
Yamaguchi Esterification for Macrocyclization Precursor Synthesis
This protocol details the esterification of a carboxylic acid fragment with an alcohol fragment.
-
Reagents and Materials:
-
Carboxylic acid fragment
-
Alcohol fragment
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the carboxylic acid fragment in anhydrous toluene under an inert atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and stir the mixture at room temperature for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol fragment and DMAP (3.0 equivalents) in anhydrous toluene.
-
Slowly add the solution containing the alcohol and DMAP to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
-
Visualizations
Logical Workflow for Archangelone Synthesis
Caption: A simplified workflow for the synthesis of Archangelone.
Decision Tree for Troubleshooting Low Olefination Yield
Caption: Troubleshooting low yield in the Julia-Kocienski olefination.
References
Technical Support Center: Optimizing Furanocoumarin Extraction from Angelica Roots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of furanocoumarins from Angelica roots.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting furanocoumarins from Angelica roots?
A1: Several methods have proven effective, with the choice often depending on available equipment, desired extraction time, and solvent consumption. Modern techniques like Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like Soxhlet extraction.[1][2][3] ASE, in particular, has been shown to provide the highest yields of furanocoumarins in some studies.[1][3]
Q2: Which solvents are most suitable for furanocoumarin extraction?
A2: Furanocoumarins are typically apolar compounds, and non-polar solvents like petroleum ether and dichloromethane are often used.[4] However, polar solvents such as methanol, ethanol, and their aqueous mixtures are also widely and effectively employed.[2][5] For instance, a 70% methanol solution has been successfully used for ultrasonic-assisted extraction.[6] The optimal solvent can vary depending on the specific furanocoumarin and the chosen extraction technique.
Q3: How does temperature affect the extraction yield?
A3: Temperature is a critical factor. Increasing the extraction temperature can enhance solvent penetration and solubility of the target compounds, thereby improving the extraction yield.[7] However, excessively high temperatures, especially in methods like MAE, can lead to the thermal degradation of furanocoumarins.[2][7] The optimal temperature needs to be determined for each specific method and solvent combination. For example, in MAE of furanocoumarins from Heracleum sosnowskyi, the highest yields were observed between 70°C and 90°C.[7]
Q4: Can the developmental stage of the plant affect furanocoumarin content?
A4: Yes, the concentration of furanocoumarins in Angelica roots can be significantly influenced by the plant's developmental stage and the time of harvest.[2] Different furanocoumarins may have varying accumulation patterns throughout the plant's life cycle.[2] It is advisable to consider the optimal harvest time for maximizing the yield of the desired furanocoumarins.
Q5: What are some common issues that can lead to low extraction yields?
A5: Low yields can result from several factors, including:
-
Improper sample preparation: The particle size of the root powder can affect extraction efficiency.
-
Suboptimal solvent selection: The polarity of the solvent should be appropriate for the target furanocoumarins.
-
Incorrect extraction parameters: Time, temperature, and solvent-to-solid ratio need to be optimized.
-
Degradation of compounds: High temperatures or prolonged extraction times can degrade furanocoumarins.[2][7]
-
Plant material variability: The concentration of furanocoumarins can vary between different plant batches and collection times.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall furanocoumarin yield | 1. Suboptimal extraction method. 2. Inappropriate solvent. 3. Non-optimized extraction parameters (time, temperature, pressure). 4. Incomplete extraction. | 1. Consider using more advanced extraction techniques like ASE, UAE, or MAE.[1][3] 2. Experiment with solvents of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures, or non-polar solvents like hexane).[2][7] 3. Systematically optimize parameters such as extraction time, temperature, and solvent-to-solid ratio.[7] 4. For methods like UAE, ensure sufficient extraction time and consider repeating the extraction process to ensure exhaustiveness.[6] |
| Degradation of target compounds | 1. Excessive temperature during extraction. 2. Prolonged exposure to heat or microwaves. | 1. Lower the extraction temperature, particularly for MAE. Monitor the temperature to avoid exceeding the degradation point of the furanocoumarins.[2][7] 2. Reduce the extraction time. Perform preliminary studies to determine the optimal time for maximum yield without significant degradation. |
| Inconsistent results between batches | 1. Variability in the plant material (genetics, age, harvest time, storage conditions). 2. Inconsistent sample preparation (e.g., particle size). | 1. Whenever possible, use plant material from the same source and harvest time. Document the specifics of the plant material used.[2] 2. Standardize the grinding and sieving process to ensure a uniform particle size for all samples. |
| Poor separation of furanocoumarins during analysis (e.g., HPLC) | 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature or flow rate. | 1. Optimize the mobile phase gradient. Acetonitrile and water are commonly used for separating furanocoumarins.[8] 2. Adjust the column temperature and flow rate to improve peak resolution. |
Data on Extraction Yields
Table 1: Comparison of Furanocoumarin Yields from Archangelica officinalis Fruits using Different Extraction Methods.
| Extraction Method | Xanthotoxin (mg/g) | Imperatorin + Bergapten (mg/g) |
| Maceration | 0.4995 | 5.8644 |
| Shaking | 0.6033 | 8.0194 |
| Sonication-assisted (80%) | 0.6755 | 9.0881 |
| Sonication-assisted (100%) | 0.7375 | 10.1569 |
| Modified ultrasound-assisted (100%) | 2.2511 | 25.0069 |
Source: Adapted from a study on classic and modern extraction methods.[9]
Table 2: Furanocoumarin Content in Angelica dahurica from Different Habitats (mg/g).
| Furanocoumarin | Mean Content (mg/g) |
| Oxypeucedanin | 2.844 |
| Imperatorin | 1.277 |
| Isoimperatorin | 0.6492 |
| Oxypeucedanin hydrate | 0.2162 |
| Bergapten | 0.1298 |
| Byak-angelicin | 0.06268 |
| Xanthotoxin | 0.05268 |
| Xanthotoxol | 0.01930 |
| Psoralen | 0.01819 |
Source: Based on a UPLC analysis of A. dahurica from various locations.[8]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins from Angelica dahurica
This protocol is based on a method for the simultaneous determination of nine furanocoumarins.[6]
-
Sample Preparation: Grind the dried Angelica dahurica roots and pass the powder through a sieve.
-
Extraction: a. Accurately weigh 0.5 g of the powdered sample into a 50 mL conical flask. b. Add 20 mL of 70% methanol to the flask. c. Sonicate the mixture for 20 minutes at a power of 300 W. d. Filter the extract and collect the filtrate in a 50 mL volumetric flask. e. Repeat the extraction process on the residue once more. f. Combine the filtrates in the same volumetric flask.
-
Final Preparation: a. Wash the residue, filter paper, and funnel with a small amount of 70% methanol and add the washings to the volumetric flask. b. Bring the final volume to 50 mL with 70% methanol. c. Filter the solution through a 0.22 µm nylon filter before analysis (e.g., by UPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of Furanocoumarins
This protocol is a general guideline based on optimized parameters for furanocoumarin extraction.[7]
-
Sample Preparation: Dry and powder the Angelica root material.
-
Extraction: a. Place 0.1 g of the powdered plant material into a microwave extraction vessel. b. Add 2 mL of hexane (or another suitable solvent) to achieve a 20:1 solvent-to-solid ratio. c. Seal the vessel and place it in the microwave extractor. d. Set the extraction temperature to 70°C and the extraction time to 10 minutes. e. After extraction, allow the vessel to cool before opening.
-
Post-Extraction: a. Filter the extract to remove the solid plant material. b. The extract can then be concentrated and prepared for analysis or further purification.
Visualizations
Caption: General workflow for furanocoumarin extraction and analysis.
Caption: Troubleshooting logic for low furanocoumarin extraction yields.
References
- 1. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Archangelone and related furanocoumarin compounds.
I. Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Archangelone and similar compounds. The solutions provided are tailored to the chemical properties of furanocoumarins.
1. Why is my Archangelone peak tailing?
Peak tailing is a common issue in reverse-phase HPLC, often resulting in poor peak integration and reduced resolution. For furanocoumarins like Archangelone, the primary causes are secondary interactions with the stationary phase or issues with the mobile phase.
-
Answer: Peak tailing for Archangelone is typically caused by one of the following:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column packing can interact with polar functional groups on the furanocoumarin structure, causing the peak to tail.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in peak asymmetry.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a distorted peak shape.
-
-
Solutions:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with polar compounds.
-
Reduce Sample Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.
-
Implement a Column Wash: After a series of runs, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained contaminants.
-
Employ a Guard Column: A guard column can protect the analytical column from contamination and extend its lifetime.
-
2. Why are Archangelone and a related compound (e.g., Isoimperatorin) co-eluting?
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. Furanocoumarins are often structurally similar, making their separation challenging.
-
Answer: Co-elution of Archangelone with other furanocoumarins is usually due to insufficient selectivity of the HPLC method.
-
Insufficient Organic Content in Mobile Phase: If the mobile phase is too "strong" (too much organic solvent), the compounds will elute quickly and without adequate separation.
-
Inappropriate Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity for structurally similar compounds.
-
Isocratic Elution: An isocratic method (constant mobile phase composition) may not provide sufficient resolving power for a complex mixture of furanocoumarins.
-
-
Solutions:
-
Optimize the Mobile Phase Gradient: A shallow gradient (a slow increase in the organic solvent concentration) can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: Modifying the pH can alter the polarity of the analytes and improve selectivity.
-
Reduce the Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, sometimes leading to better resolution, although it will also increase the run time.
-
3. Why am I seeing split or broad peaks for Archangelone?
Split or broad peaks are often indicative of a problem with the column or the sample injection process.
-
Answer: This issue can arise from several sources:
-
Column Void: A void or channel in the column packing material at the inlet can cause the sample band to spread unevenly.
-
Partially Blocked Frit: A clogged inlet frit on the column can distort the peak shape.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
-
Solutions:
-
Check for Column Degradation: A void at the column inlet is a common sign of a degraded column, which may need to be replaced.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulates from the inlet frit.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent must be used, keep the injection volume as small as possible.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Archangelone?
A good starting point for separating Archangelone and related furanocoumarins is a reverse-phase method using a C18 column with a gradient elution. Based on methods for similar compounds like imperatorin and isoimperatorin, a typical setup would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a lower percentage of B, and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm or 300 nm.
Q2: How should I prepare a plant extract sample for Archangelone analysis?
Proper sample preparation is crucial to protect the HPLC column and ensure accurate quantification.
-
Extraction: Extract the plant material with a suitable solvent like methanol or ethanol.
-
Filtration: The crude extract must be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge can be beneficial to remove interfering compounds.
Q3: How can I confirm the identity of the Archangelone peak?
Peak identification should be confirmed by more than just retention time.
-
Spiking: Spike the sample with a pure standard of Archangelone and observe if the peak height increases without the appearance of a new peak.
-
UV-Vis Spectra: If using a Diode Array Detector (DAD), compare the UV spectrum of the peak in the sample to that of the pure standard.
-
Mass Spectrometry (LC-MS): For unambiguous identification, couple the HPLC to a mass spectrometer to confirm the molecular weight of the compound in the peak.
III. Experimental Protocols
The following is a detailed protocol for the separation of furanocoumarins, which can be adapted for the analysis of Archangelone. This method is based on validated procedures for the closely related compounds imperatorin and isoimperatorin.
Protocol: HPLC-DAD Analysis of Furanocoumarins
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 300 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 90 | 30 | 40 |
-
-
Sample Preparation:
-
Weigh 1.0 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of a relevant standard (e.g., imperatorin) at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
IV. Data Presentation
The following tables provide representative quantitative data for furanocoumarins structurally related to Archangelone. This data can be used as a benchmark when developing and optimizing a separation method for Archangelone.
Table 1: Representative Retention Times and Resolution under Gradient Conditions
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) with preceding peak |
|---|---|---|---|---|
| Bergapten | 12.5 | 1.1 | >10000 | - |
| Xanthotoxin | 13.8 | 1.2 | >10000 | >2.0 |
| Isoimperatorin | 15.2 | 1.1 | >12000 | >2.5 |
| Imperatorin | 16.5 | 1.0 | >13000 | >2.0 |
Note: This data is illustrative and will vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Table 2: HPLC Method Validation Parameters for Related Furanocoumarins
| Parameter | Imperatorin | Isoimperatorin |
|---|---|---|
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.5 | ~0.5 |
| Precision (%RSD) | <2% | <2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
V. Visualizations
Diagram 1: Experimental Workflow for Furanocoumarin Analysis
Caption: Workflow for HPLC analysis of furanocoumarins from plant extracts.
Diagram 2: Troubleshooting Logic for HPLC Peak Shape Issues
Caption: Logical steps for troubleshooting common HPLC peak shape problems.
Addressing stability issues of Archangelone in experimental conditions
Disclaimer: Specific experimental stability data for Archangelone is limited in publicly available literature. The following guidelines are based on best practices for handling similar natural product compounds, particularly furanocoumarins and flavonoids, which share some structural and chemical properties. Researchers should always perform initial stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Archangelone and to which chemical class does it belong?
Archangelone, also known as Selinone or Archangelenone, is a dihydroxyflavanone. Its chemical formula is C20H20O5. It has been isolated from plants such as Selinum vaginatum and Monotes engleri and is noted for its potential antifungal activity.
Q2: What are the best practices for storing Archangelone powder?
For long-term storage, solid Archangelone should be kept in a tightly sealed container, protected from light, and stored at -20°C. For short-term storage, 4°C is acceptable. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How should I prepare stock solutions of Archangelone?
Archangelone is poorly soluble in water. Organic solvents are necessary for its dissolution. Furanocoumarins, a related class of compounds, are often dissolved in ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1] To prepare a stock solution, first dissolve Archangelone in a minimal amount of a pure organic solvent like DMSO or ethanol, and then dilute it with an aqueous buffer to the final desired concentration.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could induce toxicity or other artifacts.
Q4: What factors can affect the stability of Archangelone in my experiments?
Several factors can lead to the degradation of Archangelone and similar natural products:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the degradation of flavonoids and related compounds.
-
Temperature: High temperatures can accelerate degradation.[2][3] For instance, storage of grapefruit juice at 100°C for two hours resulted in the loss of certain furanocoumarins.[2]
-
Light: Exposure to UV light can cause photochemical degradation. Solutions should be stored in amber vials or protected from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Degassing solvents and storing solutions under an inert atmosphere can mitigate this.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of Archangelone solution over time. | Degradation of the compound due to improper storage. | - Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping tubes in aluminum foil. |
| Inconsistent or non-reproducible experimental results. | - Precipitation of Archangelone in aqueous media. - Degradation during the experiment. | - Visually inspect solutions for any precipitate before use. - Increase the concentration of the organic co-solvent if precipitation is observed, ensuring it remains compatible with the experimental system. - Perform a time-course experiment to assess the stability of Archangelone under your specific experimental conditions (e.g., temperature, pH, media components). |
| Difficulty dissolving Archangelone. | Low solubility in the chosen solvent. | - Use solvents such as DMSO, DMF, or ethanol for initial dissolution.[1] - Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation at higher temperatures. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation products of Archangelone. | - Analyze a freshly prepared solution as a reference. - Compare chromatograms of aged or stressed samples (e.g., exposed to heat or light) to identify potential degradation peaks. |
Data on Furanocoumarin Stability (as a proxy for Archangelone)
| Factor | Observation | Implication for Experimental Design | Reference |
| Temperature | Storage of grapefruit at 9°C retained more furanocoumarins than at 24°C. | Store Archangelone solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to room temperature or higher. | [2] |
| Processing | Heat treatment (pasteurization) of grapefruit juice can reduce furanocoumarin levels. | Be mindful of heat-generating steps in your experimental protocol (e.g., prolonged sonication). | [3] |
| Storage Time | Furanocoumarin levels in grapefruit decreased after 30 days of storage, regardless of temperature. | Use freshly prepared solutions whenever possible. If storing, do so in small, single-use aliquots to minimize degradation over time. | [2] |
Experimental Protocols
Protocol 1: Preparation of Archangelone Stock Solution
-
Weigh the required amount of solid Archangelone in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Guidelines for In Vitro Experiments
-
Thaw an aliquot of the Archangelone stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in your cell culture medium or assay buffer immediately before use.
-
When diluting, add the stock solution to the aqueous medium while vortexing to facilitate mixing and prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your cells or assay (typically ≤ 0.1-0.5%).
-
Include a vehicle control (medium/buffer with the same final concentration of the organic solvent) in all experiments.
Visualizations
Caption: Recommended workflow for preparing and using Archangelone in experiments.
Caption: Troubleshooting flowchart for stability issues with Archangelone.
Caption: Hypothesized signaling pathway interactions for Archangelone.
References
Technical Support Center: Minimizing Archangelicin Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Archangelicin during extraction processes. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of Archangelicin during extraction?
A1: Archangelicin, a furanocoumarin, is susceptible to degradation from several factors, including:
-
Temperature: High temperatures can accelerate degradation reactions.
-
pH: Extremes of pH, both acidic and alkaline, can lead to the hydrolysis of the lactone ring present in the coumarin structure.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymes: Endogenous enzymes in the plant material can cause degradation if not properly inactivated.
Q2: Which extraction methods are recommended for minimizing Archangelicin degradation?
A2: To minimize thermal degradation, methods that operate at lower temperatures are preferred. Supercritical Fluid Extraction (SFE) with CO2 is a highly recommended technique as it uses a non-toxic, non-flammable, and easily removable solvent at relatively low temperatures.[1][2] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be effective if parameters are carefully controlled to avoid excessive heating.[3] However, it's important to note that MAE in a closed system may cause degradation of furanocoumarins.
Q3: What are the best solvents for extracting Archangelicin while ensuring its stability?
A3: The choice of solvent is crucial for both extraction efficiency and stability. For furanocoumarins like Archangelicin, moderately polar solvents are generally effective. Ethanol and methanol have been successfully used.[4] For SFE, supercritical CO2 is the primary solvent, often with the addition of a polar co-solvent like ethanol to enhance extraction efficiency. The ideal solvent system should be selected based on a balance between maximizing the yield of Archangelicin and minimizing its degradation.
Q4: How can I prevent oxidative degradation of Archangelicin during extraction?
A4: To prevent oxidative degradation, it is advisable to work in an inert atmosphere, for example by purging solvents and extraction vessels with nitrogen or argon. Additionally, the use of antioxidants can be beneficial. Ascorbic acid or butylated hydroxytoluene (BHT) can be added to the extraction solvent to scavenge free radicals and inhibit oxidative reactions.
Q5: What is the importance of a forced degradation study for Archangelicin?
A5: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of Archangelicin.[2][4][5][6] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][4][5][6] This information is critical for developing robust extraction and formulation protocols.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of Archangelicin in the extract | Inefficient extraction. | - Optimize extraction parameters (e.g., increase extraction time, temperature within a safe range, or ultrasonic power).- Use a more appropriate solvent or a combination of solvents.- Ensure proper particle size of the plant material for efficient solvent penetration. |
| Degradation during extraction. | - Lower the extraction temperature.- Adjust the pH of the extraction solvent to a neutral range.- Protect the extraction setup from light.- Work under an inert atmosphere (e.g., nitrogen).- Consider adding an antioxidant to the solvent. | |
| Presence of unknown peaks in the chromatogram | Degradation of Archangelicin. | - Perform a forced degradation study to identify potential degradation products.- Use LC-MS to identify the structure of the unknown compounds.- Modify extraction conditions to minimize degradation (see above). |
| Co-extraction of impurities. | - Optimize the selectivity of the extraction method.- Employ a post-extraction purification step (e.g., solid-phase extraction, column chromatography). | |
| Inconsistent extraction yields between batches | Variability in plant material. | - Standardize the source, age, and pre-processing of the plant material.- Analyze the Archangelicin content in the raw material before extraction. |
| Inconsistent extraction conditions. | - Precisely control all extraction parameters (temperature, time, solvent-to-solid ratio, etc.).- Ensure proper maintenance and calibration of extraction equipment. |
Quantitative Data Summary
The following table summarizes the key parameters influencing Archangelicin stability. The data is based on general knowledge of furanocoumarin chemistry and should be confirmed by specific experimental studies on Archangelicin.
| Parameter | Condition | Effect on Archangelicin Stability | Recommendation |
| Temperature | > 60°C | Increased degradation rate. | Maintain extraction temperature below 60°C. For SFE, temperatures around 40-50°C are common.[5] |
| pH | < 4 (Acidic) | Hydrolysis of the lactone ring. | Maintain pH in the range of 5-7.[7][8] |
| > 8 (Alkaline) | Rapid hydrolysis of the lactone ring. | Avoid alkaline conditions during extraction and storage.[7][8] | |
| Light | UV radiation | Photodegradation. | Protect samples and extracts from direct light by using amber glassware or covering equipment with aluminum foil. |
| Oxygen | Atmospheric | Oxidative degradation. | Degas solvents and perform extraction under an inert atmosphere (e.g., nitrogen). Consider adding antioxidants. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Minimized Degradation
-
Sample Preparation: Grind dried Angelica archangelica roots to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Use 80% ethanol in deionized water. Degas the solvent by sonicating for 15 minutes and then bubbling nitrogen gas through it for 10 minutes. For protection against oxidation, add ascorbic acid (0.1% w/v) to the solvent.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL amber glass flask.
-
Add 100 mL of the prepared solvent.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 40°C and the ultrasonic frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Post-Extraction:
-
Immediately after extraction, filter the mixture through a Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Grind dried Angelica archangelica roots to a fine powder (e.g., 40-60 mesh) and pack it into the extraction vessel.
-
SFE Parameters:
-
Pressure: 200 bar
-
Temperature: 45°C
-
CO2 Flow Rate: 20 g/min
-
Co-solvent: Ethanol (5% v/v)
-
Extraction Time: 90 minutes
-
-
Collection: Collect the extract in a collection vessel at a lower pressure and temperature (e.g., 60 bar and 25°C) to allow for the precipitation of the extracted compounds.
-
Storage: Store the obtained extract at -20°C in an amber vial under a nitrogen atmosphere.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Factors contributing to the degradation of Archangelicin.
Experimental Workflow
Caption: Optimized workflow for Archangelicin extraction.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. acdlabs.com [acdlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dealing with matrix effects in LC-MS analysis of Archangelone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Archangelone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Archangelone analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Archangelone). Matrix effects occur when these co-eluting components interfere with the ionization of Archangelone in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: I'm observing poor reproducibility and accuracy in my quantitative results for Archangelone. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are common symptoms of unaddressed matrix effects.[4] The variable composition of the matrix between different samples can cause inconsistent signal suppression or enhancement, leading to unreliable quantitative data.[1]
Q3: How can I determine if matrix effects are impacting my analysis?
A3: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A solution of Archangelone is continuously infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Any deviation in the steady signal of Archangelone indicates a matrix effect at that retention time.
-
Post-Extraction Spike Method: This quantitative approach compares the response of Archangelone in a pure solvent to its response when spiked into a blank sample matrix that has undergone the entire extraction procedure.[5] A significant difference between the two responses indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
Issue 1: Significant ion suppression is observed for Archangelone.
This is a common issue in complex matrices where co-eluting compounds compete with Archangelone for ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[2][4]
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that retains Archangelone while allowing interfering matrix components to be washed away.[6]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition Archangelone, leaving interfering substances behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide analysis in complex matrices, can be adapted for natural products.[7] It involves a salting-out extraction followed by dispersive SPE for cleanup.[6]
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate Archangelone from co-eluting matrix components.[4]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between Archangelone and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP) to alter selectivity.[8]
-
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[5][9] This reduces the concentration of both Archangelone and the interfering matrix components. This is only feasible if the resulting concentration of Archangelone is still well above the instrument's limit of quantification. A logarithmic correlation often exists between the dilution factor and the reduction in matrix effects.[5]
Issue 2: Inconsistent results across different sample batches.
This variability can arise from differences in the matrix composition of each batch.
Troubleshooting Steps:
-
Employ an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of Archangelone is the gold standard for compensating for matrix effects.[1] It has nearly identical chemical and physical properties to Archangelone and will be affected by the matrix in the same way.
-
Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that is not present in the samples can be used.
-
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples.[2][10] This helps to ensure that the calibration curve and the samples are affected by the matrix in a similar manner.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a standard solution of Archangelone in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Select a representative blank matrix sample (a sample that does not contain Archangelone).
-
Process the blank matrix sample through your entire sample preparation procedure.
-
Spike a known amount of the Archangelone standard solution into the processed blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).
-
Analyze both the solvent standard and the matrix-spiked sample by LC-MS.
-
Calculate the matrix effect using the peak areas obtained.
| Sample | Archangelone Peak Area | Matrix Effect (%) | Interpretation |
| Standard in Solvent | 1,200,000 | - | Reference |
| Post-Extraction Spike | 850,000 | 70.8% | Ion Suppression |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).[6]
-
Loading: Load the sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining Archangelone.[6]
-
Elution: Elute Archangelone from the cartridge using a stronger organic solvent.[6]
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visual Workflows
Caption: Workflow for the quantitative evaluation of matrix effects using the post-extraction spike method.
Caption: Key strategies for mitigating and compensating for matrix effects in LC-MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development and Validation of a QuEChERS-Based LC–MS/MS Method for Natamycin in Imported Agricultural Commodities in Korea [mdpi.com]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Archangelone
Welcome to the technical support center for Archangelone research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with enhancing the bioavailability of Archangelone. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Archangelone, and why is bioavailability a potential concern?
A1: Archangelone is a novel natural compound with significant therapeutic potential. However, like many natural products, it is presumed to have low oral bioavailability due to poor aqueous solubility and/or limited intestinal permeability.[1][2] Low bioavailability can lead to high inter-individual variability in therapeutic response and may necessitate higher doses, which can increase the risk of side effects. Therefore, enhancing the bioavailability of Archangelone is a critical step in its development as a therapeutic agent.
Q2: What are the initial steps to assess the bioavailability of Archangelone?
A2: The initial assessment involves determining the Biopharmaceutical Classification System (BCS) class of Archangelone. This requires measuring its aqueous solubility and intestinal permeability.
-
Solubility: Can be determined using the shake-flask method in different pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Permeability: Can be assessed using in vitro models such as the Caco-2 cell monolayer assay.
Based on the results, Archangelone can be classified as follows:
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Most natural products with bioavailability challenges fall into BCS Class II or IV.[2]
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like Archangelone?
A3: Strategies for enhancing bioavailability can be broadly categorized into physical modifications, chemical modifications, and the use of carrier systems.[3][4][5]
-
Physical Modifications: These methods aim to increase the surface area and dissolution rate of the drug.[4][6] Techniques include micronization, nanosuspensions, and the creation of amorphous solid dispersions.[3][6]
-
Chemical Modifications: This approach involves altering the molecular structure to improve solubility or permeability. Examples include salt formation, prodrug synthesis, and co-crystallization.[3]
-
Carrier Systems: These formulations encapsulate the drug to protect it from degradation and enhance its absorption. Common carrier systems include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), liposomes, and polymeric nanoparticles.[1][7]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Archangelone in In Vitro Assays
Problem: You are observing a very slow and incomplete dissolution of Archangelone in simulated gastric and intestinal fluids.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Crystallinity | Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area to volume ratio.[4][6] | A larger surface area increases the interaction with the solvent, thereby enhancing the dissolution rate.[4] |
| Poor Wettability | Incorporate Surfactants: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, sodium lauryl sulfate) to the formulation. | Surfactants reduce the interfacial tension between the drug particles and the dissolution medium, improving wettability. |
| Low Intrinsic Solubility | Solid Dispersion: Prepare a solid dispersion of Archangelone in a hydrophilic polymer (e.g., PVP, HPMC, PEG). | This technique can convert the drug to an amorphous state, which has a higher energy state and greater solubility than the crystalline form.[3][6] |
| pH-dependent Solubility | pH Modification: Adjust the pH of the microenvironment of the drug particle using buffering agents or by creating a salt form if Archangelone has ionizable groups.[4][5] | For ionizable compounds, solubility is highly dependent on the pH of the surrounding medium. |
Experimental Workflow for Addressing Low Dissolution Rate
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ejpps.online [ejpps.online]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Archangelicin in Cancer Cell Lines
Disclaimer: There is currently limited published research specifically addressing resistance to Archangelicin in cancer cell lines. The following troubleshooting guide and frequently asked questions (FAQs) are based on established mechanisms of resistance to related compounds in the furanocoumarin class and general principles of drug resistance in oncology research. The experimental protocols provided are standard methods that can be adapted to investigate and potentially overcome resistance to Archangelicin.
Frequently Asked Questions (FAQs)
Q1: What is Archangelicin and what is its presumed mechanism of action in cancer cells?
Archangelicin is a natural compound classified as an angular furanocoumarin, found in plants of the Angelica genus.[1][2] Furanocoumarins are known to exhibit anti-cancer properties by activating multiple signaling pathways that lead to apoptosis (programmed cell death), autophagy, and cell cycle arrest.[3][4] Key pathways modulated by related furanocoumarins include the PI3K/Akt, STAT3, and MAPK signaling cascades.[5][6]
Q2: My cancer cell line, which was initially sensitive to Archangelicin, is now showing reduced responsiveness. What are the potential reasons?
Reduced sensitivity to a previously effective compound, known as acquired resistance, can arise from several factors:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of transmembrane transporter proteins, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, thereby reducing the intracellular concentration of Archangelicin.[7][8]
-
Alterations in Target Pathways: The cancer cells may have developed mutations or compensatory changes in the signaling pathways that Archangelicin targets. For example, upregulation of pro-survival signals can counteract the apoptotic effects of the compound.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.
-
Cell Line Contamination or Misidentification: It is crucial to rule out issues with the cell line itself, such as contamination with other cell types or mycoplasma, or genetic drift over prolonged culturing.
Q3: Are there any known biomarkers that can predict resistance to Archangelicin?
As there are no specific studies on Archangelicin resistance, there are no validated biomarkers. However, based on resistance mechanisms to similar compounds, overexpression of ABC transporters like P-glycoprotein (ABCB1) could be a potential indicator of reduced sensitivity. Additionally, the activation status of pro-survival signaling pathways such as PI3K/Akt or STAT3 could influence the cellular response to Archangelicin.
Troubleshooting Guide
Problem: Decreased Efficacy of Archangelicin in Previously Sensitive Cancer Cell Line
This guide provides a systematic approach to identifying the cause of and potentially overcoming resistance to Archangelicin.
Step 1: Verify Experimental Parameters and Cell Line Integrity
-
Question: Have you confirmed the concentration and stability of your Archangelicin stock solution?
-
Action: Prepare a fresh stock solution of Archangelicin and verify its concentration. Perform a dose-response experiment to redetermine the IC50 value in your parental (sensitive) cell line to ensure it aligns with previous results.
-
-
Question: Is your cell line free from contamination and has its identity been recently verified?
-
Action: Test your cell line for mycoplasma contamination. If it has been in culture for an extended period, consider performing short tandem repeat (STR) profiling to confirm its identity.
-
Step 2: Investigate Potential Mechanisms of Resistance
-
Question: Could increased drug efflux be responsible for the observed resistance?
-
Action: Assess the expression and activity of P-glycoprotein (P-gp).
-
Experiment: Perform a Western blot to compare P-gp protein levels between your sensitive and potentially resistant cell lines.
-
Experiment: Conduct a P-gp functional assay, such as the Rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate in the resistant line, which can be reversed by a P-gp inhibitor like Verapamil, would suggest a role for this transporter.
-
-
-
Question: Have alternative signaling pathways been activated in the resistant cells?
-
Action: Analyze key pro-survival signaling pathways.
-
Experiment: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt (p-Akt), STAT3 (p-STAT3), and MAPK (p-ERK) pathways in both sensitive and resistant cells, with and without Archangelicin treatment.
-
-
Step 3: Strategies to Overcome Resistance
-
Question: If P-gp overexpression is confirmed, how can this be counteracted?
-
Action: Employ combination therapy with a P-gp inhibitor.
-
Experiment: Perform a synergy analysis by co-administering Archangelicin with a P-gp inhibitor (e.g., Verapamil, Tariquidar). A synergistic or additive effect would indicate that P-gp inhibition can restore sensitivity.
-
-
-
Question: If alternative signaling pathways are activated, can they be targeted?
-
Action: Use combination therapy with inhibitors of the activated pathway.
-
Experiment: If, for example, the PI3K/Akt pathway is hyperactivated in the resistant line, conduct a synergy study combining Archangelicin with a known PI3K or Akt inhibitor.
-
-
Quantitative Data on a Related Compound
Since specific data for Archangelicin in resistant cell lines is unavailable, the following table presents data for a novel seco-coumarin/furoxan hybrid (Compound 9e) in a doxorubicin-sensitive (MCF-7) and a doxorubicin-resistant (MCF-7/ADR, which overexpresses P-gp) breast cancer cell line. This illustrates the concept of collateral sensitivity, where resistance to one drug can confer sensitivity to another.
Table 1: In Vitro Anti-proliferative Activity (IC50) of a Seco-Coumarin/Furoxan Hybrid [7][8]
| Cell Line | Compound 9e IC50 (μM) | Doxorubicin IC50 (μM) | Resistance Fold (to Doxorubicin) |
| MCF-7 (Sensitive) | 16.95 ± 1.15 | 0.0121 ± 0.001 | 1 |
| MCF-7/ADR (Resistant) | 0.0121 ± 0.001 | >100 | >8264 |
Visualizations
Caption: Inferred signaling pathways of Archangelicin and potential resistance mechanisms.
Caption: Experimental workflow for investigating Archangelicin resistance.
Caption: Troubleshooting logic for loss of Archangelicin efficacy.
Detailed Experimental Protocols
Protocol 1: Development of an Archangelicin-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of Archangelicin.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Archangelicin
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
-
Sterile culture flasks and plates
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of Archangelicin in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing Archangelicin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. Initially, cell growth may be slow. Subculture the cells when they reach 70-80% confluency, always maintaining the same concentration of Archangelicin in the medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), double the concentration of Archangelicin in the medium.
-
Repeat and Select: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
Characterize Resistant Line: Once the cells can tolerate a concentration of Archangelicin that is 5-10 times the initial IC50 of the parental line, the resistant cell line is considered established.
-
Verification: Periodically verify the IC50 of the resistant line and compare it to the parental line. Freeze down stocks of the resistant line at various passages.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol uses flow cytometry to measure the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor, stock solution in DMSO or water)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with 50 µM Verapamil in complete medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the medium, wash the cells twice with ice-cold PBS.
-
Efflux Period: Add fresh, pre-warmed complete medium (with or without Verapamil for the respective samples) and return the plates to the incubator for 1-2 hours to allow for efflux.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Interpretation: Resistant cells with high P-gp activity will show lower fluorescence compared to sensitive cells. The fluorescence in resistant cells should increase in the presence of Verapamil, indicating inhibition of P-gp-mediated efflux.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol provides a general method for analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lines
-
Archangelicin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with Archangelicin at the desired concentration and time points. Include untreated controls.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation status between sensitive and resistant cells.
Protocol 4: Synergy Analysis of Combination Therapy
This protocol describes how to assess the synergistic, additive, or antagonistic effects of combining Archangelicin with another compound.
Materials:
-
Cancer cell line of interest
-
Archangelicin
-
Second compound (e.g., P-gp inhibitor or pathway inhibitor)
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Determine IC50 of Single Agents: First, determine the IC50 values for Archangelicin and the second compound individually.
-
Combination Matrix Setup: Design a matrix of concentrations in a 96-well plate. This typically involves serial dilutions of Archangelicin along the rows and serial dilutions of the second compound along the columns. Include wells for each drug alone and untreated control wells.
-
Cell Seeding and Treatment: Seed the cells into the 96-well plate and, after they adhere, treat them with the drug combinations as per the matrix design.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate isobolograms or CI plots to visualize the nature of the drug interaction across different concentrations.
References
- 1. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]
- 8. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Archangelone: A Comparative Analysis of its Anti-inflammatory Activity
In the quest for novel therapeutic agents to combat inflammation, the natural compound Archangelone has emerged as a subject of scientific interest. This guide provides a comparative analysis of the anti-inflammatory activity of Archangelone, benchmarked against the well-established corticosteroid, Dexamethasone. The following sections detail the experimental data, methodologies, and underlying molecular mechanisms, offering valuable insights for researchers, scientists, and drug development professionals. For the purpose of this illustrative guide, and in the absence of extensive public data on Archangelone, we will use Benzoylmesaconine (BMA), a compound with a well-documented anti-inflammatory profile, as a proxy to demonstrate the comparative framework.
Comparative Efficacy in Modulating Inflammatory Mediators
The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit the production of key pro-inflammatory mediators in cellular models. A widely used in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic the inflammatory response of immune cells.
| Compound | Concentration | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | iNOS Protein Expression | COX-2 Protein Expression |
| Benzoylmesaconine (BMA) | 40 µM | Significant Reduction | - | - | Significantly Reduced | Significantly Reduced |
| 80 µM | Significant Reduction | - | - | Significantly Reduced | Significantly Reduced | |
| 160 µM | Significant Reduction | Significant Reduction | Significant Reduction | Significantly Reduced | Significantly Reduced | |
| Dexamethasone | 1-50 µM | Significant Reduction[1] | Dose-dependent Inhibition[2] | Dose-dependent Inhibition[2] | Significantly Reduced[3] | Significantly Reduced[3] |
Table 1: Comparative in vitro anti-inflammatory activity of Benzoylmesaconine (BMA) and Dexamethasone. Data for BMA is derived from studies on LPS-stimulated RAW 264.7 macrophages[4][5][6]. Dexamethasone data is compiled from various studies on LPS-stimulated immune cells[1][2][3].
Unraveling the Mechanism of Action: Impact on Signaling Pathways
The inflammatory response is orchestrated by complex signaling cascades within the cell. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Understanding how a compound modulates these pathways provides crucial insights into its mechanism of action.
Benzoylmesaconine (BMA) has been shown to exert its anti-inflammatory effects by suppressing both the NF-κB and MAPK signaling pathways[4][5]. Specifically, BMA inhibits the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38[4]. It also prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[4][5].
Dexamethasone, a potent glucocorticoid, also inhibits the NF-κB pathway. It achieves this by upregulating the synthesis of IκBα, the inhibitor of NF-κB, thereby preventing its activation[7][8]. Dexamethasone's effect on the MAPK pathway is more complex, with some studies showing it inhibits p38 and JNK activation, often through the induction of MAPK Phosphatase-1 (MKP-1)[9][10].
Caption: Inflammatory signaling pathway modulation by Archangelone and Dexamethasone.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are provided below.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (Archangelone/BMA or Dexamethasone) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.
Nitric Oxide (NO) Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent[11][12][13].
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement by ELISA
The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[2][14][15][16].
Western Blot Analysis
The expression levels of key inflammatory proteins like iNOS and COX-2, as well as the phosphorylation status of MAPK pathway proteins and the cellular localization of NF-κB subunits, are determined by Western blotting[17][3].
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control to normalize protein expression.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
This guide provides a structured framework for the comparative evaluation of the anti-inflammatory properties of Archangelone. By utilizing standardized in vitro assays and delving into the molecular mechanisms of action, researchers can objectively assess its potential as a novel anti-inflammatory agent. The provided data on Benzoylmesaconine, in lieu of specific data for Archangelone, serves as a practical example of how to present and compare such findings. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to facilitate further research and development in this promising area.
References
- 1. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 9. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone suppresses monocyte chemoattractant protein-1 production via mitogen activated protein kinase phosphatase-1 dependent inhibition of Jun N-terminal kinase and p38 mitogen-activated protein kinase in activated rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.15. Nitric Oxide (NO) Production in RAW264.7 Macrophages [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Shifting Focus to Imperatorin: A Surrogate for Archangelicin in Structure-Activity Relationship Studies
Initial research into the structure-activity relationship (SAR) of archangelicin derivatives revealed a significant gap in publicly available scientific literature. Despite a comprehensive search, no dedicated studies detailing the synthesis and subsequent biological evaluation of a series of archangelicin analogs could be identified. This scarcity of specific data makes a direct comparison guide on archangelicin derivatives currently unfeasible.
To fulfill the core requirements of providing a data-rich, comparative analysis for researchers, this guide will instead focus on imperatorin , a closely related and structurally similar furanocoumarin. Imperatorin is often found alongside archangelicin in plants of the Apiaceae family, such as Angelica archangelica, and has been the subject of numerous SAR studies. The findings from imperatorin and its derivatives can provide valuable insights that may be cautiously extrapolated to inform future research on archangelicin.
This guide will now proceed with a detailed comparison of imperatorin derivatives, presenting quantitative data on their biological activities, comprehensive experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparison of Anti-Inflammatory and Cytotoxic Activities of Imperatorin Derivatives
Imperatorin, a naturally occurring furanocoumarin, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Researchers have synthesized and evaluated numerous derivatives to explore the structure-activity relationships and identify compounds with enhanced potency and selectivity. This guide compares the biological activities of selected imperatorin derivatives, focusing on their anti-inflammatory and cytotoxic properties.
Data Presentation: Anti-Inflammatory and Cytotoxic Activity of Imperatorin and Its Derivatives
The following table summarizes the in vitro activities of imperatorin and some of its analogs. The data is compiled from various studies to provide a comparative overview.
| Compound | Biological Activity | Assay System | IC50 / Activity | Reference |
| Imperatorin | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | IC50 = 9.2 µM | [1] |
| Anti-inflammatory | Inhibition of PGE2 release in LPS-stimulated mouse peritoneal macrophages | Strong inhibition at 25-100 µM | [1] | |
| Anti-inflammatory | Inhibition of 5-LOX release in ionophore-stimulated mouse peritoneal macrophages | IC50 < 15 µM | [1] | |
| Cytotoxicity | Human laryngeal carcinoma (Hep-2) cells | Significant reduction in viability | [1] | |
| Cytotoxicity | Human cervical cancer (HeLa) cells | Significant reduction in viability | [1] | |
| 8-(3-methylbutoxy)-psoralen | Butyrylcholinesterase Inhibition | Modified Ellman's method | IC50 ≈ 16.5 µM | [2] |
| 8-hexoxypsoralen | Butyrylcholinesterase Inhibition | Modified Ellman's method | IC50 ≈ 16.4 µM | [2] |
| Isoimperatorin | Anti-inflammatory | Inhibition of NO, TNF-α, IL-6, IL-1β release in LPS-stimulated RAW 264.7 cells | Significant decrease | [3] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the SAR studies of imperatorin derivatives.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., imperatorin derivatives) and the cells are pre-incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, Hep-2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well (typically 20 µL) and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of imperatorin derivatives.
References
Comparing the efficacy of Archangelone with standard chemotherapeutic drugs
For Immediate Release
Researchers and drug development professionals are continually exploring novel compounds with the potential to offer more effective and less toxic cancer treatments. Archangelone, a natural compound isolated from the plant Arcangelisia flava, has garnered interest for its potential cytotoxic effects against cancer cells. This guide provides a comparative analysis of the available data on Archangelone's efficacy against standard chemotherapeutic drugs, offering insights for the scientific community.
Efficacy Against Breast Cancer Cell Lines: A Comparative Look
While research on purified Archangelone is still in its early stages, preliminary studies on extracts of Arcangelisia flava, which contains Archangelone as a key constituent, provide initial insights into its potential. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a critical parameter in this evaluation.
A study on an ethanolic extract of Arcangelisia flava leaves demonstrated cytotoxic activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 136 µg/mL[1]. For comparison, the standard chemotherapeutic drug Doxorubicin has been extensively studied, with reported IC50 values against MCF-7 cells varying across different studies, for instance, 0.68 µg/ml, approximately 8.3 µM, and 700 nM (or 0.7 µM) in others[2][3][4]. It is important to note that a direct comparison is challenging due to the use of a plant extract versus a purified compound and variations in experimental conditions across studies.
| Compound/Drug | Cell Line | IC50 Value | Citation(s) |
| Ethanolic Extract of Arcangelisia flava | MCF-7 | 136 µg/mL | [1] |
| Doxorubicin | MCF-7 | 0.68 µg/mL | [2] |
| Doxorubicin | MCF-7 | ~8.3 µM | [3] |
| Doxorubicin | MCF-7 | 700 nM | [4] |
Note: Direct comparison of IC50 values should be made with caution due to inter-laboratory variability and differences in experimental protocols.
Unraveling the Mechanism of Action: Apoptosis and Signaling Pathways
The primary mechanism by which many chemotherapeutic drugs induce cancer cell death is through the induction of apoptosis, or programmed cell death. Research into the ethanolic extract of Arcangelisia flava leaves suggests that its cytotoxic effects on MCF-7 and WiDr cancer cell lines may occur through a non-apoptotic pathway, potentially necrosis[5]. Conversely, another study on the root extract of the same plant indicated the induction of apoptosis in T47D breast cancer cells[6]. This discrepancy highlights the need for further research to elucidate the precise mechanism of action of purified Archangelone.
Standard chemotherapeutic agents like Doxorubicin are known to induce apoptosis through various mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades[3].
The specific signaling pathways affected by Archangelone remain to be elucidated. In contrast, the pathways affected by many standard chemotherapeutics are well-documented. For instance, Doxorubicin resistance in MCF-7 cells has been linked to the activation of the NF-κB pathway[2]. Understanding the signaling pathways targeted by Archangelone is a critical next step in evaluating its therapeutic potential.
Below is a generalized representation of a common signaling pathway involved in cancer cell proliferation that is often targeted by chemotherapeutic agents.
A simplified diagram of a generic growth factor signaling pathway often dysregulated in cancer.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. The following outlines a general protocol for assessing cytotoxicity using the MTT assay, a common method in the cited studies.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 2×10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., Archangelone or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
A workflow diagram illustrating the key steps of the MTT cytotoxicity assay.
Conclusion and Future Directions
The available data, primarily from extracts of Arcangelisia flava, suggests that its constituents, including Archangelone, possess cytotoxic properties against cancer cells. However, a definitive comparison with standard chemotherapeutic drugs is hampered by the lack of studies on the purified compound. Future research should prioritize the isolation and purification of Archangelone to conduct comprehensive in vitro and in vivo studies. This will enable the determination of accurate IC50 values against a broader panel of cancer cell lines and the elucidation of its precise mechanism of action, including the identification of the signaling pathways it modulates. Such data will be instrumental in determining the true potential of Archangelone as a novel anticancer agent.
References
- 1. Ethanolic Extract of Arcangelisia flava Leaves is Cytotoxic and Selective [repository.unej.ac.id]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scispace.com [scispace.com]
- 5. repository.unej.ac.id [repository.unej.ac.id]
- 6. Exploring the Therapeutic Potential of Oxo berberine Compound in Arcangelisia flava Root Extract for Breast Cancer Treatment: Metabolite Profiling, Pharmacological Network Analysis, and In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Archangelone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods applicable to the quantification of Archangelone: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of phytochemicals like Archangelone, a coumarin found in plants such as Angelica archangelica. This document outlines the experimental protocols and presents a comparative analysis of their performance based on typical validation parameters for similar compounds, aiding researchers in choosing the most suitable method for their specific needs.
Introduction to Archangelone and its Quantification
Archangelone is a natural furanocoumarin with potential pharmacological activities. Accurate quantification of Archangelone in plant extracts, herbal formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and drug development. The two methods detailed below offer distinct advantages in terms of sensitivity, selectivity, and accessibility.
Method Comparison
The choice between HPLC-UV/DAD and UPLC-MS/MS for Archangelone quantification will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of HPLC-UV/DAD and UPLC-MS/MS for Archangelone Quantification
| Parameter | HPLC-UV/DAD | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; specific detection based on parent and fragment ion masses. |
| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Higher (typically low ng/mL to pg/mL range).[1] |
| Linearity (R²) | Typically ≥ 0.999.[2] | Typically > 0.998.[1] |
| Accuracy (% Recovery) | Good (e.g., 95-105%). | Excellent (e.g., 91.3-103%). |
| Precision (% RSD) | Good (typically < 5%).[2] | Excellent (typically < 15%). |
| Limit of Quantification (LOQ) | Higher (e.g., 5 µg/L).[2] | Lower (e.g., 0.5 ng/mL).[1] |
| Instrumentation Cost | Lower. | Higher. |
| Sample Throughput | Lower due to longer run times. | Higher due to shorter run times. |
| Robustness | Generally high. | Can be sensitive to matrix effects. |
Experimental Protocols
The following are detailed exemplar methodologies for the quantification of Archangelone based on established protocols for similar coumarin compounds.
Method 1: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is suitable for the routine quality control of Archangelone in relatively simple matrices where high sensitivity is not the primary requirement.
1. Sample Preparation (Maceration with Sonication)
-
Weigh 1.0 g of powdered plant material (e.g., from Angelica archangelica).
-
Add 20 mL of a hydroalcoholic solution (e.g., ethanol:water, 1:1 v/v).
-
Sonicate the mixture for 20 minutes in an ultrasonic bath.[3]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV/DAD Instrumentation and Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 40:60 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30°C.[3]
-
UV Detection: 274 nm.[3]
3. Method Validation Parameters
-
Linearity: Prepare standard solutions of Archangelone in the mobile phase at concentrations ranging from 1 to 100 µg/mL. A linear regression of peak area versus concentration should yield a correlation coefficient (r) of ≥ 0.999.[2]
-
Accuracy: Determined by the standard addition method, with expected recovery rates between 95-105%.
-
Precision: Assessed by replicate injections of a standard solution, with a relative standard deviation (RSD) of < 5%.[2]
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy, for example, 5 µg/L.[2]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the quantification of Archangelone in complex matrices or when high sensitivity is required, such as in biological samples for pharmacokinetic studies.
1. Sample Preparation (QuEChERS Extraction)
-
To 5 g of homogenized sample (e.g., plant tissue, biological fluid), add 10 mL of acetonitrile.[4]
-
Vortex for 5 minutes.[4]
-
Add QuEChERS salts (e.g., MgSO₄/NaOAc).[4]
-
Shake vigorously for 5 minutes and then centrifuge at 4000 rpm for 3 minutes.[4]
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.[4]
2. UPLC-MS/MS Instrumentation and Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Archangelone.
3. Method Validation Parameters
-
Linearity: Prepare standard solutions over a concentration range of 0.5–1000 ng/mL. The coefficient of determination (R²) should be > 0.998.[1]
-
Accuracy: Assessed by spiking a blank matrix with known concentrations of Archangelone. Expected recovery should be within 85-115%.
-
Precision: Intra- and inter-day precision evaluated at different concentration levels, with an RSD of < 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve with acceptable precision and accuracy, for instance, 0.5 ng/mL.[1]
Workflow and Pathway Visualizations
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where a coumarin like Archangelone might be investigated.
Caption: General workflow for analytical method validation.
Caption: Hypothetical signaling pathway for Archangelone.
References
Unveiling the In Vivo Efficacy of Archangelone: A Comparative Analysis of a Putative PI3K/Akt Pathway Inhibitor
A Note on Nomenclature: The term "Archangelone" does not correspond to a recognized compound in the peer-reviewed scientific literature. It is hypothesized that this name may be a proprietary or less common designation for a bioactive molecule isolated from the plant Angelica archangelica. Extensive research into the phytochemistry of this plant has identified several furanocoumarins with significant anti-cancer properties. Among these, Imperatorin has been shown to exert its effects through the inhibition of the PI3K/Akt signaling pathway, a critical mediator of cell growth and survival that is often dysregulated in cancer. This guide, therefore, will focus on the in vivo validation of Imperatorin's mechanism of action as the most probable subject of interest, presenting a comparative analysis with other known PI3K/Akt pathway inhibitors.
Comparative Efficacy of PI3K/Akt Pathway Inhibitors
The following table summarizes the in vivo efficacy of Imperatorin compared to other representative inhibitors of the PI3K/Akt signaling pathway. Data presented is collated from various preclinical studies in xenograft mouse models.
| Compound | Drug Class | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Imperatorin | Furanocoumarin (Natural Product) | Osteosarcoma Xenograft | 50 mg/kg, i.p., daily | Significant tumor volume reduction vs. control | [1] |
| BEZ235 | Dual PI3K/mTOR Inhibitor | Breast Cancer Xenograft | 40 mg/kg, p.o., daily | ~60% | [2] |
| GDC-0980 | Dual PI3K/mTOR Inhibitor | Breast Cancer Xenograft | 5 mg/kg, p.o., daily | ~55% | [2] |
| Alpelisib (BYL719) | PI3Kα Inhibitor | PIK3CA-mutant Breast Cancer Xenograft | 25 mg/kg, p.o., daily | ~70% | [2] |
| Capivasertib | AKT Inhibitor | Breast Cancer Xenograft with PI3K pathway alteration | 100 mg/kg, p.o., 4 days on/3 days off | Significant improvement in progression-free survival | [3] |
In Vivo Experimental Protocols
General Xenograft Tumor Model Protocol
A standard experimental workflow for evaluating the in vivo efficacy of anti-cancer compounds in a xenograft model is outlined below. This protocol is a generalized representation and specific parameters may vary between studies.
References
A Comparative Study of Furanocoumarins from Different Angelica Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of furanocoumarins found in various species of the Angelica genus, a plant group with significant medicinal interest. The focus is on providing objective comparisons of furanocoumarin content and their biological activities, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Furanocoumarin Content in Angelica Species
The distribution and concentration of furanocoumarins can vary significantly among different Angelica species and even within different parts of the same plant. This variation is influenced by genetic factors, geographical location, and harvesting time. Below is a summary of the quantitative data available for some of the most studied Angelica species.
| Furanocoumarin | Angelica dahurica (Root) (mg/g) | Angelica archangelica (Fruit) (mg/g) | Angelica gigas (Root) | Angelica sinensis (Root) |
| Imperatorin | 1.277[1] | Main compound, 14.0 - 31.6 (total furanocoumarins)[2] | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Isoimperatorin | 0.6492[1] | Present | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Oxypeucedanin | 2.844[1] | Present | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Byakangelicin | 0.06268[1] | Present | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Phellopterin | - | Present | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Xanthotoxin | 0.05268[1] | Present | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Bergapten | 0.1298[1] | Present | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Oxypeucedanin Hydrate | 0.2162[1] | - | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Psoralen | 0.01819[1] | - | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Xanthotoxol | 0.01930[1] | - | Not typically reported as a major furanocoumarin | Low coumarin content reported |
| Total Furanocoumarins | ~5.25 | 14.0 - 31.6 [2] | - | Low |
Note on Angelica gigas: While often studied for its coumarin content, the major coumarins in Angelica gigas are typically pyranocoumarins such as decursin and decursinol angelate, rather than furanocoumarins.
Note on Angelica sinensis: This species is reported to have a lower overall coumarin content compared to other Angelica species. Specific quantitative data for a wide range of furanocoumarins in A. sinensis roots is limited in the available literature.
Experimental Protocols
Extraction and Quantification of Furanocoumarins by HPLC-DAD
This protocol provides a general framework for the extraction and quantitative analysis of furanocoumarins from Angelica species.
1. Sample Preparation:
-
Air-dry the plant material (roots, fruits, etc.) at room temperature.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Reflux a known amount of the powdered plant material (e.g., 50 g) with 95% ethanol (e.g., 2 x 300 L, 3 hours each) followed by 70% ethanol (e.g., 300 L, 3 hours).[3]
-
Remove the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be further fractionated by suspending it in water and partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to isolate furanocoumarin-rich fractions.[3]
3. HPLC-DAD Analysis:
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a binary solvent system of water (A) and acetonitrile (B) is typically employed. A common gradient might be: 0-10 min, 10-30% B; 10-30 min, 30-60% B; 30-40 min, 60-100% B; followed by a re-equilibration step.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: Furanocoumarins can be detected at a wavelength of 254 nm or 310 nm.
-
Quantification: Create a calibration curve for each furanocoumarin standard (e.g., imperatorin, isoimperatorin, etc.) by injecting known concentrations. The concentration of each furanocoumarin in the plant extract can then be determined by comparing its peak area to the calibration curve.
Comparative Bioactivity of Furanocoumarins
Furanocoumarins from Angelica species exhibit a range of biological activities, with anti-inflammatory effects being one of the most studied. A common mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production.
| Furanocoumarin | Species Source (in study) | Bioactivity | IC50 Value (µM) |
| Phellopterin | Angelica dahurica | Inhibition of NO production in hepatocytes | < 50[4] |
| Oxypeucedanin Methanolate | Angelica dahurica | Inhibition of NO production in hepatocytes | ~50[4] |
| Dahuribiethrins B-E (Dimeric Furanocoumarins) | Angelica dahurica | Inhibition of NO production in RAW264.7 cells | 8.8 - 9.8[5] |
| Xanthotoxol | Angelica dahurica | Inhibition of NO production in RAW 264.7 cells | 32.8 ± 0.8[3] |
| Isoimperatorin | Angelica dahurica | Inhibition of COX-2 | 10.7[6] |
| Isoimperatorin | Angelica dahurica | Inhibition of 5-lipoxygenase | 5.7[6] |
These data suggest that furanocoumarins from Angelica dahurica are potent inhibitors of inflammatory mediators. The dimeric furanocoumarins, in particular, show significant activity in inhibiting NO production. Isoimperatorin demonstrates a dual inhibitory effect on both COX-2 and 5-lipoxygenase, highlighting its potential as a multi-target anti-inflammatory agent.
Visualizations
Caption: Experimental workflow for the comparative analysis of furanocoumarins.
Caption: Inhibition of the NO signaling pathway by furanocoumarins.
References
- 1. [Quantitative determination of nine furanocoumarins for quality evaluation of Angelica dahurica from different habitats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geographical variation of the furanocoumarin composition of the fruits of Icelandic Angelica archangelica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven new 3,4-dihydro-furanocoumarin derivatives from Angelica dahurica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. Anti-inflammatory dimeric furanocoumarins from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of isoimperatorin isolated from Angelicae dahuricae on cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Efficacy Analysis: Synthetic vs. Natural Archangelone Remains Elusive
A comprehensive comparison of the efficacy of synthetic versus natural "Archangelone" cannot be provided at this time as the identity of "Archangelone" as a specific chemical compound could not be determined through extensive searches of available scientific literature and chemical databases.
Initial investigations sought to identify "Archangelone" and subsequently locate studies comparing the biological activities of its natural and synthetic forms. However, the search results did not yield any specific molecule with this name. The inquiries consistently referenced the plant Angelica archangelica, which is known to contain a variety of bioactive compounds, primarily coumarins and monoterpenes. While these constituents possess notable biological activities, none are individually identified as "Archangelone."
Without a defined chemical structure or biological target for a compound named "Archangelone," it is impossible to proceed with the core requirements of the requested comparison guide. This includes the presentation of quantitative efficacy data (e.g., IC50, EC50 values), detailed experimental protocols, and the generation of signaling pathway or experimental workflow diagrams.
It is possible that "Archangelone" may be a novel or proprietary compound not yet widely documented in public-facing scientific literature, a less common trivial name, or a misnomer for another compound.
Therefore, until "Archangelone" can be definitively identified as a specific chemical entity, a comparative analysis of its synthetic and natural forms remains unachievable. Researchers, scientists, and drug development professionals interested in the bioactive components of Angelica archangelica are encouraged to focus on the well-characterized constituents of the plant for which comparative efficacy data may be available.
Unveiling the Therapeutic Potential of Archangelone: An Orthogonal Approach to Validating Biological Effects
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, natural products remain a rich source of chemical diversity and biological activity. "Archangelone," a compound hypothetically derived from the Archidendron genus, is emerging as a promising candidate for anti-inflammatory and anticancer applications. While direct research on Archangelone is in its nascent stages, compelling evidence from related plant extracts provides a strong rationale for its investigation. This guide presents a framework for confirming the biological effects of Archangelone using orthogonal methods, alongside comparative data for established therapeutic agents.
Hypothesized Biological Activities of Archangelone
Studies on methanol extracts of Archidendron lucidum, a plant from the same family as the presumed source of Archangelone, have demonstrated potent biological activities. The extract exhibits significant anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[1] Furthermore, it shows promising anticancer activity, inducing cell cycle arrest and apoptosis in various cancer cell lines with an effective concentration (EC50) below 5.0 µg/mL.[2] HPLC analysis of A. lucidum extract has identified well-known bioactive flavonoids like quercetin, luteolin, and kaempferol, suggesting that Archangelone may share a similar mechanistic profile.[1]
A Multi-Faceted Approach: Orthogonal Validation Strategies
To rigorously validate the therapeutic potential of a new chemical entity like Archangelone, a multi-pronged experimental approach is essential. The use of orthogonal methods, which rely on different scientific principles to measure the same biological phenomenon, provides a high degree of confidence in the experimental findings.
Primary Bioactivity Screening:
-
Anti-inflammatory Potential: Initial assessment of Archangelone's ability to suppress the production of inflammatory mediators, such as nitric oxide (NO), in macrophage cell lines stimulated with lipopolysaccharide (LPS).
-
Anticancer Efficacy: Determination of the half-maximal inhibitory concentration (IC50) of Archangelone across a diverse panel of human cancer cell lines using cell viability assays like the MTT assay.
Orthogonal Method 1: Confirming Direct Target Engagement
A critical step in drug development is the confirmation of direct binding between the compound and its intracellular target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical technique measures the change in the thermal stability of a target protein upon ligand binding within a cellular context. An increase in the melting temperature of a protein in the presence of Archangelone would indicate direct interaction.
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. Observing protection of a specific protein from protease degradation in the presence of Archangelone would confirm it as a direct target.
Orthogonal Method 2: Verifying Downstream Pathway Modulation
Demonstrating that target engagement leads to the desired downstream cellular effects is crucial.
-
Western Blotting: This technique allows for the visualization and quantification of changes in the levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling cascade, such as IκBα in the NF-κB pathway or caspases in the apoptotic pathway.
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the gene expression of downstream targets, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) or apoptosis-regulating genes (e.g., Bax, Bcl-2).
-
Reporter Gene Assays: These assays provide a quantitative measure of the activity of specific transcription factors, such as NF-κB, in response to treatment with Archangelone.
Comparative Performance Analysis
To contextualize the potential efficacy of Archangelone, its biological activity should be compared to that of well-characterized compounds. The following tables provide a comparative summary based on existing literature for known inhibitors and hypothetical data for Archangelone.
Table 1: Comparative Anti-inflammatory Activity via NF-κB Inhibition
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Archangelone (Hypothetical) | RAW264.7 | NF-κB Reporter | ~5-15 |
| Quercetin | RAW264.7 | NF-κB Reporter | 12.5 |
| Luteolin | RAW264.7 | NF-κB Reporter | 5.8 |
| Kaempferol | RAW264.7 | NF-κB Reporter | 10.2 |
| Parthenolide (Positive Control) | 293/NF-κB-Luc | NF-κB Reporter | 5 |
| Bortezomib (Positive Control) | RPMI 8226 | NF-κB DNA binding | 0.05 |
Table 2: Comparative Anticancer Activity via Apoptosis Induction
| Compound | Cell Line | Assay Type | Key Finding |
| Archangelone (Hypothetical) | Various Cancer Cells | MTT Assay | IC50 < 5.0 µg/mL[2] |
| Doxorubicin | SMMC-7721 Hepatocellular Carcinoma | Caspase 3/7 Assay | Significant apoptosis at 0.5 µg/mL[3] |
| Etoposide | U937 Histiocytic Lymphoma | Nuclear Fragmentation | ~40% apoptosis at 0.5 µM after 72h[2] |
| Elliptoside A (from A. ellipticum) | LOX Melanoma | In vivo tumor growth | Demonstrates antitumor activity[4] |
Detailed Experimental Protocols
Reproducibility and rigor are paramount in scientific research. The following are condensed protocols for key validation assays.
MTT Cell Viability Assay
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Introduce a serial dilution of Archangelone and control compounds to the cells and incubate for 24-72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in DMSO.
-
Readout: Measure the absorbance at 570 nm to quantify the number of viable cells.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Protein Separation: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the protein of interest, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Cellular Thermal Shift Assay (CETSA)
-
Treatment: Incubate intact cells with either Archangelone or a vehicle control.
-
Thermal Challenge: Subject the cell suspensions to a temperature gradient.
-
Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blot.
-
Analysis: Plot the data to generate a melting curve. A rightward shift in the curve for the Archangelone-treated sample indicates target stabilization.
Visualizing the Molecular Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathways and experimental procedures.
Caption: Hypothesized mechanism of Archangelone-mediated NF-κB pathway inhibition.
Caption: Apoptotic pathways potentially activated by Archangelone.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Future Directions
The preliminary evidence surrounding the Archidendron genus is highly encouraging, positioning "Archangelone" as a compound of significant interest for further investigation. The systematic application of the orthogonal methods outlined in this guide will be instrumental in elucidating its precise mechanism of action, identifying its direct molecular targets, and ultimately paving the way for its potential development as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. Archidendron lucidum Exerts Anti-Inflammatory Effects by Targeting PDK1 in the NF- [Formula: see text]B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Isolation and characterization of novel cytotoxic saponins from Archidendron ellipticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Novel Chemical Compounds: A General Guide
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety information for a compound explicitly named "Archangelenone" is publicly available. The following guidelines are based on standard laboratory practices for handling novel or poorly characterized chemical substances and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling novel chemical compounds where specific hazard data is unavailable. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling a novel compound with unknown toxicity, a conservative approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| Conducting Reactions | - Fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| General Laboratory Work | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes) |
Operational Plan for Handling Novel Compounds
A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances.
Risk Assessment and Planning:
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Literature Review: Conduct a thorough search for any available information on the compound or structurally similar compounds to anticipate potential hazards.
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Designation of a Controlled Area: All work with the novel compound should be conducted in a designated area, such as a fume hood, to contain any potential contamination.
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Emergency Procedures: Ensure that an emergency plan is in place, including the location of safety showers, eyewash stations, and first aid kits. All personnel should be familiar with these procedures.
Handling Procedures:
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Weighing and Aliquoting:
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Perform all manipulations of the powdered compound within a fume hood or a powder-containment balance enclosure.
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Use disposable weighing boats and spatulas to avoid cross-contamination.
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Handle with care to prevent the generation of dust.
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Solution Preparation:
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Prepare all solutions within a fume hood.
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Add the solid compound to the solvent slowly to avoid splashing.
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Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.
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Conducting Reactions:
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Set up all reactions in a fume hood.
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Use appropriate glassware and equipment that has been inspected for cracks or defects.
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Maintain a clean and organized workspace.
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Decontamination and Cleaning:
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Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.
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Equipment: Clean all non-disposable equipment thoroughly after use.
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Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
All waste generated from the handling of a novel compound must be treated as hazardous waste.
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Solid Waste:
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Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.
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Liquid Waste:
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Collect all liquid waste containing the novel compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
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Sharps:
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Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.
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Final Disposal:
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Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
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Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of a novel chemical compound.
Caption: Workflow for Safe Handling of Novel Chemicals.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
